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Imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B600032
CAS No.: 17782-81-9
M. Wt: 168.17
InChI Key: ZGIABSKPSCMXFD-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are fundamental to the metabolism of all living cells and form the backbone of a vast number of biologically active compounds. researchgate.netnih.gov More than 85% of all physiologically active drugs feature a heterocyclic structure. nih.gov The fusion of two or more heterocyclic rings, such as in the case of bicyclic systems containing nitrogen and sulfur, creates a molecular framework with enhanced structural variability and often leads to improved pharmacological activity. openmedicinalchemistryjournal.com

This class of compounds, known as S-heterocycles, has attracted immense attention due to their identity as 'privileged pharmacological structures' found in both natural products and highly active pharmaceutical agents. researchgate.net The presence of nitrogen and sulfur atoms in an aromatic ring system imparts unique physicochemical properties that are significant for developing materials like molecular conductors and for their application in pharmaceuticals and agrochemicals. researchgate.netopenmedicinalchemistryjournal.com The nitrogen atoms, in particular, can readily form hydrogen bonds with biological targets like DNA, which is a key mechanism for the anti-cancer activity of many N-based heterocyclic agents. nih.gov The structural diversity and the ability to exhibit a broad spectrum of biological activities make these fused systems a major focus for researchers aiming to design new therapeutic drugs. openmedicinalchemistryjournal.comnih.gov

Historical Context of Imidazo[2,1-b]thiazole (B1210989) Derivatives in Drug Discovery

The exploration of imidazo[2,1-b]thiazole derivatives in medicinal chemistry has a notable history, with the core structure first being reported in 1966. researchgate.net One of the earliest and most well-known derivatives is Levamisole, the levorotatory isomer of Tetramisole, which was identified as a potent antihelminthic agent. nih.gov This initial discovery spurred further investigation into the biological potential of the imidazo[2,1-b]thiazole scaffold.

Over the decades, research has unveiled a wide range of pharmacological properties associated with this class of compounds. Various derivatives have been reported to possess antibacterial, antifungal, antiviral, antitubercular, antitumoral, anti-inflammatory, and antihypertensive activities. nih.gov A significant compound that brought attention to a derivative of the core structure is CITCO (6-(4-chlorophenyl)imidazo[2,1-b] openmedicinalchemistryjournal.comthiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime), which is known as a potent agonist for the human constitutive androstane (B1237026) receptor (CAR), a key regulator in hepatic functions. nih.gov The continuous investigation into this scaffold has led to numerous patents and publications, highlighting its sustained importance in the quest for novel therapeutic agents. researchgate.net

Overview of Imidazo[2,1-b]thiazole-5-carboxylic Acid as a Core Structure

This compound is a specific heterocyclic compound that serves as a crucial building block in the synthesis of more complex and biologically active molecules. Its chemical structure consists of an imidazole (B134444) ring fused to a thiazole (B1198619) ring, with a carboxylic acid group attached at the 5-position.

Compound Properties:

Molecular Formula: C₆H₄N₂O₂S

Molecular Weight: 168.17 g/mol

Structure: A fused bicyclic system combining imidazole and thiazole rings.

The unique arrangement of its fused rings confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry. It is particularly recognized for its role in the synthesis of potent agents against Mycobacterium tuberculosis.

Scope of Academic Inquiry into this compound

The academic and research interest in this compound and its derivatives is broad, spanning multiple therapeutic areas. A primary focus of research has been in the development of novel antimycobacterial agents. rsc.orgsemanticscholar.org Scientists have used this core to design and synthesize derivatives that show significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. rsc.orgsemanticscholar.org For instance, derivatives have been developed that target the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, thereby disrupting the cellular electron transport chain.

Beyond infectious diseases, the scaffold is explored for its potential in oncology. Researchers have synthesized conjugates of imidazo[2,1-b]thiazole with other molecules like benzimidazole (B57391) to create microtubule-targeting agents that inhibit cancer cell proliferation and induce apoptosis. nih.gov Further studies have shown that derivatives can act as pan-RAF inhibitors with anti-melanoma activity and as inhibitors of carbonic anhydrase II, an enzyme implicated in various pathologies. nih.govacs.org The scaffold has also been utilized to create compounds with antiviral, antioxidant, and anti-inflammatory properties, demonstrating its wide-ranging applicability in drug discovery. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2S B600032 Imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 17782-81-9

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIABSKPSCMXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680740
Record name Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-81-9
Record name Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of Imidazo 2,1 B Thiazole 5 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Imidazo[2,1-b]thiazole-5-carboxylic Acid

The construction of the imidazo[2,1-b]thiazole (B1210989) core is a well-explored area of heterocyclic chemistry. The primary approaches leverage the reactivity of aminothiazole precursors with suitable electrophilic partners to build the imidazole (B134444) ring onto the thiazole (B1198619) framework.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. mdpi.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and development.

A cornerstone in the synthesis of imidazo[2,1-b]thiazoles is the Hantzsch thiazole synthesis and its subsequent modifications. This methodology involves the reaction of a 2-aminothiazole (B372263) with an α-halocarbonyl compound. In the context of synthesizing this compound, 2-aminothiazole is reacted with an α-haloketone bearing a carboxylic acid or a precursor group, such as 3-bromo-2-oxopropanoic acid.

The reaction mechanism proceeds via the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization through the exocyclic amino group, which attacks the carbonyl carbon, leading to a dehydrative aromatization to form the stable imidazo[2,1-b]thiazole ring system. The presence of the carboxylic acid group on the α-haloketone directly installs this functionality at the 5-position of the resulting fused heterocyclic system.

A variety of substituted imidazo[2,1-b]thiazoles can be prepared using this general strategy by employing different substituted 2-aminothiazoles and α-haloketones.

An alternative and widely employed strategy involves the initial construction of the imidazo[2,1-b]thiazole core, which is then functionalized in a subsequent step to introduce the carboxylic acid group. This approach offers flexibility in the synthesis of a wide range of derivatives.

One common method begins with the cyclization of an appropriate 2-aminothiazole derivative with a suitable α-haloketone to form a substituted imidazo[2,1-b]thiazole. For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with various phenacyl bromides in refluxing ethanol (B145695) leads to the formation of the corresponding ethyl 5-arylimidazo[2,1-b]thiazole-2-carboxylates. nih.gov These ester intermediates can then be hydrolyzed under basic conditions, typically using lithium hydroxide (B78521) monohydrate, to yield the desired carboxylic acids. nih.gov

Furthermore, functionalization at the C5 position can be achieved through various organic transformations. For example, a halogenated imidazo[2,1-b]thiazole can be synthesized and then subjected to a carbonylation reaction to introduce the carboxylic acid moiety. This two-step approach allows for a broader scope of substitution patterns on the final molecule.

Reactant 1Reactant 2ProductReference
2-Aminothiazole3-Formylchromone, IsocyanideSubstituted Imidazo[2,1-b]thiazole google.com
Ethyl 2-aminothiazole-4-carboxylatePhenacyl bromidesEthyl 5-arylimidazo[2,1-b]thiazole-2-carboxylates nih.gov

Condensation Reactions

Classical condensation reactions provide reliable and well-established methods for the synthesis of the imidazo[2,1-b]thiazole scaffold, often starting from acyclic precursors.

A highly effective route to imidazo[2,1-b]thiazole carboxylic acid derivatives commences with the condensation of ethyl bromopyruvate and thiourea (B124793). nih.gov This reaction, typically carried out in refluxing ethanol, first forms ethyl 2-aminothiazole-4-carboxylate. nih.govgoogle.com This thiazole intermediate is a key building block for the subsequent construction of the imidazole ring.

The ethyl 2-aminothiazole-4-carboxylate is then cyclized with an α-haloketone, such as a phenacyl bromide, in a subsequent step. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This stepwise approach provides a high degree of control over the substitution pattern of the final product.

Reactant 1Reactant 2IntermediateFinal Product (after cyclization and hydrolysis)Reference
Ethyl bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylateImidazo[2,1-b]thiazole-based carboxylic acids nih.gov

The reaction between 1,3-dichloroacetone (B141476) and thiourea or its derivatives offers another pathway to the imidazo[2,1-b]thiazole core. This reaction can proceed in a stepwise manner. Initially, one equivalent of thiourea reacts with 1,3-dichloroacetone to form a 2-amino-4-(chloromethyl)thiazole intermediate. This intermediate can then react with a second equivalent of a thiourea derivative or undergo self-condensation under certain conditions to form a bis-thiazolyl ketone.

However, by controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the initial chloromethylthiazole derivative. This intermediate can then be further manipulated. For instance, it can be reacted with an amine to displace the chlorine, followed by cyclization to form a 2,3-dihydroimidazo[2,1-b]thiazole. Subsequent oxidation would then lead to the aromatic imidazo[2,1-b]thiazole system. To introduce the carboxylic acid at the 5-position, a precursor to this group would need to be incorporated into the thiourea derivative or the subsequent cyclization partner. While this method is more commonly used for the synthesis of other substituted imidazo[2,1-b]thiazoles, it represents a potential, albeit more complex, route to the carboxylic acid derivative.

One-Pot Synthetic Protocols

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. These protocols are highly valued for their ability to construct complex molecules from simple, readily available starting materials in a streamlined fashion. researchgate.net

Three-component reactions (3CRs) have emerged as a powerful tool for the synthesis of imidazo[2,1-b]thiazole derivatives. A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction that provides high atom economy and operational simplicity. mdpi.com In one reported methodology, 3-formylchromone, 2-aminothiazole, and various isocyanides are reacted in toluene (B28343) at 100 °C to produce imidazo[2,1-b]thiazoles fused with a chromone (B188151) moiety in moderate to good yields (74–78%). mdpi.com This catalyst-free approach highlights the efficiency of the GBBR in generating molecular diversity. mdpi.com

Another efficient three-component, one-pot synthesis involves the condensation of 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide in ethanol at 50°C, yielding the desired imidazo[2,1-b]thiazole products. researchgate.net Furthermore, the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazoles has been achieved through a three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones, mediated by iodine in DMSO. rsc.org This method allows for the formation of one C-C and two C-N bonds in a single operation under metal-free conditions. rsc.org

Table 1: Examples of Three-Component Reactions for Imidazo[2,1-b]thiazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Conditions Product Type Yield (%) Reference
3-Formylchromone 2-Aminothiazole Isocyanide Toluene, 100°C, 30 min Chromone-substituted imidazo[2,1-b]thiazole 74-78 mdpi.com
4-Phenylthiazol-2-amine Aromatic Aldehyde Isocyanide Ethanol, 50°C Substituted imidazo[2,1-b]thiazole 60-66 researchgate.net

Expanding on the efficiency of multicomponent reactions, four-component reactions (4CRs) have also been successfully employed for the synthesis of imidazo[2,1-b]thiazole derivatives. These reactions allow for even greater molecular complexity to be generated in a single step. One such protocol has been developed for the preparation of imidazo[2,1-b]thiazole-5-amine derivatives. researchgate.net Although specific details of the reactants and conditions are not extensively elaborated in the provided context, the application of 4CRs underscores a strategic approach to rapidly assemble polycyclic N-fused heteroaromatic systems from stable and readily available substrates. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods. These advanced techniques aim to reduce energy consumption, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave irradiation has been recognized as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govlatticescipub.com This technique has been applied to the one-pot, multicomponent synthesis of various heterocyclic systems, including derivatives of imidazo[2,1-b]thiazole. For instance, an efficient one-pot, multi-component domino cyclization for preparing benzo[d]imidazo[2,1-b]thiazole derivatives from 2-aminobenzo[d]thiazoles, 2-oxoaldehydes, and cyclic 1,3-dicarbonyl compounds has been developed under microwave irradiation. researchgate.net Similarly, other imidazole-containing scaffolds have been synthesized using microwave-assisted sequential two-step, one-pot reactions in green solvents like ethanol, achieving moderate to good yields (46%-80%). nih.gov The use of microwaves can reduce reaction times from many hours under conventional reflux to just a few minutes. latticescipub.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Imidazole Synthesis 36 hours < 1 hour Significant increase from low yields nih.gov
Hydrazide Synthesis 26 hours 15 minutes Not specified latticescipub.com

Copper catalysis plays a crucial role in modern organic synthesis due to copper's low cost, low toxicity, and versatile reactivity. Copper-catalyzed annulation reactions are particularly effective for constructing the imidazo[2,1-b]thiazole ring system. A robust copper(II)-catalyzed thioamination strategy has been developed for the synthesis of benzo mdpi.comnih.govimidazo[2,1-b]thiazole heterocycles. jetir.orgurfu.ru This method utilizes readily available β-nitroalkenes and 1H-benzo[d]imidazole-2-thiol, proceeding under mild conditions with a broad substrate scope. jetir.org The optimized conditions involve using 14.85 mol% of Cu(OAc)₂·H₂O in DMF at approximately 80°C for 8 hours. jetir.orgurfu.ru The proposed mechanism involves a sequence of C-N and C-S bond formations, initiated by a Michael-type addition. jetir.org Another approach involves the copper-catalyzed reaction of aryl isothiocyanate and propargylic amine, which assembles benzimidazo[2,1-b]thiazoline derivatives that can be further converted to the target thiazole. richmond.edu

While transition metals like copper are effective catalysts, developing synthetic routes that avoid metals altogether is a key goal of green chemistry to prevent potential metal contamination in final products. A transition-metal-free route for the synthesis of imidazo[2,1-b]thiazoles has been successfully established. nih.gov This method involves the reaction of 2-mercaptoimidazoles with propargyl tosylates under basic conditions. nih.gov The transformation proceeds through a sequence of intermolecular S-propargylation, followed by a 5-exo-dig ring closure and double-bond isomerization, yielding the imidazo[2,1-b]thiazole products exclusively and in high yields (up to 92%). nih.gov Additionally, the previously mentioned Groebke–Blackburn–Bienaymé three-component reaction for synthesizing chromone-substituted imidazo[2,1-b]thiazoles also proceeds efficiently without the need for any metal catalyst. mdpi.com

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering advantages over traditional batch processing, such as enhanced safety, scalability, and the ability to telescope multiple reaction steps. beilstein-journals.org The synthesis of imidazo[2,1-b]thiazoles has been achieved via copper-catalyzed coupling in continuous flow systems. acs.org

In related systems, such as the synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles, a multi-step continuous-flow process has been developed using a three-reactor system without the need for isolating intermediates. beilstein-journals.orgnih.gov This methodology involves the initial formation of a carboxylic acid in the first reactor, which is then combined with other reagents in subsequent reactors to build the final complex molecule. beilstein-journals.orgnih.gov A key advantage of this approach is the integration of a liquid-liquid microextraction unit to remove high-boiling-point polar solvents and impurities, yielding the target compounds in high purity. beilstein-journals.org This demonstrates the potential of flow chemistry to streamline the synthesis of derivatives starting from heterocyclic carboxylic acids.

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation is a green chemistry technique known to accelerate reaction rates, increase yields, and enable milder reaction conditions compared to conventional heating methods. sci-hub.semdpi.com This enhancement is attributed to acoustic cavitation, which generates localized high-pressure and high-energy conditions, promoting chemical transformations. sci-hub.se

While direct ultrasonic synthesis of this compound is not extensively detailed, the methodology has been successfully applied to the synthesis of various related imidazole and fused-thiazole systems. sci-hub.semdpi.com For instance, a one-pot, three-component reaction to produce substituted imidazoles has been effectively accelerated by ultrasound in the presence of a Lewis acid catalyst under solvent-free conditions. mdpi.com Similarly, an eco-friendly protocol for the synthesis of polycyclic imidazo(thiazolo)pyrimidines uses ultrasonic assistance to achieve high yields in short reaction times at room temperature, highlighting the considerable advantages over traditional stirring or heating. sci-hub.se

Derivatization Strategies and Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group for a wide array of chemical transformations, enabling the synthesis of amides, esters, and other derivatives through various reactions.

Carboxamide Synthesis from this compound

The conversion of this compound to its corresponding carboxamides is a common and critical derivatization strategy for producing biologically active molecules. nih.govrsc.orgrsc.org The direct reaction is challenging because the basic nature of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org

Therefore, the synthesis is typically achieved by activating the carboxylic acid with coupling agents. A widely used method involves dissolving the carboxylic acid in a solvent like dry dimethylformamide (DMF), followed by the addition of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov An appropriate amine is then added, often with a base like triethylamine (B128534), and the mixture is stirred at room temperature to yield the desired carboxamide. nih.gov This approach has been used to synthesize series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives. nih.govrsc.org

Table 1: Examples of Carboxamide Derivatives Synthesized from this compound Analogues

Esterification and Subsequent Hydrolysis

Esterification of the carboxylic acid and the reverse reaction, hydrolysis of the corresponding ester, are fundamental transformations in the synthesis of imidazo[2,1-b]thiazole derivatives. The ethyl ester of this compound is a common synthetic intermediate. guidechem.com

Synthetically, the carboxylic acid is often prepared via the hydrolysis of its corresponding ester. nih.govnih.gov This transformation is typically carried out using a base, such as lithium hydroxide monohydrate (LiOH·H₂O), in a suitable solvent system. nih.gov For example, various substituted imidazo[2,1-b]thiazole-5-carboxylic acids have been produced through the hydrolysis of their ester precursors as the final step before conversion into amides. nih.gov This ester-to-acid conversion is a crucial deprotection step in multi-step synthetic sequences. nih.gov

Nucleophilic Substitution Reactions

The derivatization of the carboxylic acid group into amides and esters proceeds through nucleophilic acyl substitution. libretexts.org In these reactions, the hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a better one. libretexts.org

This activation can be achieved in several ways. One method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), where the carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by a nucleophile, such as an amine, to form the amide. Alternatively, the carboxylic acid can be converted into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with nucleophiles. These activation steps are essential for facilitating nucleophilic substitution at the carbonyl carbon of the this compound scaffold.

Oxidation Reactions (e.g., Sulfoxides, Sulfones)

The sulfur atom within the thiazole ring of the imidazo[2,1-b]thiazole core is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. This transformation can significantly alter the physicochemical properties of the molecule, such as polarity and solubility.

The oxidation is typically performed using a controlled amount of an oxidizing agent. In the synthesis of related imidazo[2,1-b] acs.orgthiazine derivatives, m-chloroperbenzoic acid (m-CPBA) has been used as the oxidant. researchgate.net Transformation to sulfones can be achieved through soft oxidation at room temperature over an extended period (e.g., 48 hours) with an excess of the oxidant. researchgate.net The selective formation of sulfoxides versus sulfones can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Table of Mentioned Compounds

Reduction Reactions (e.g., Dihydroimidazo[2,1-b]thiazole Derivatives)

The reduction of the imidazo[2,1-b]thiazole ring system provides access to its partially hydrogenated counterparts, which are also of significant pharmaceutical interest. For instance, the well-known antihelminthic and immunomodulatory agent Levamisole features a partially hydrogenated imidazo[2,1-b]thiazole core. mdpi.comnih.gov

Reduction reactions targeting the imidazo[2,1-b]thiazole nucleus can yield dihydroimidazo[2,1-b]thiazole derivatives. Specifically, the reduction of this compound can lead to the formation of 2,3-dihydroimidazo[2,1-b] nih.govnih.govthiazole-5-carboxylic acid. uni.lu The synthesis of various 6,7-dihydro-imidazo[2,1-b] nih.govnih.govthiazole and related 7,8-dihydro-6H-imidazo[2,1-b] nih.govnih.govthiazine derivatives has also been reported, highlighting the accessibility of these reduced scaffolds. dntb.gov.ua These saturated and partially saturated analogs are explored for their potential as novel therapeutic agents.

Electrophilic Substitution Reactions (e.g., Formylation, Bromination, Iodination)

The electron-rich nature of the imidazo[2,1-b]thiazole ring system makes it amenable to electrophilic substitution reactions, which occur preferentially at the C-5 position. rsc.org This regioselectivity is a key feature in the functionalization of this scaffold.

Formylation: The introduction of a formyl group at the C-5 position is a valuable transformation, providing a synthetic handle for further elaboration. This is commonly achieved using the Vilsmeier-Haack reagent (a mixture of phosphoryl chloride and N,N-dimethylformamide). nih.govnih.gov While direct formylation of the parent carboxylic acid is less common, derivatives such as 2-(benzylthio)-6-phenylimidazo[2,1-b] nih.govnih.govrsc.orgthiadiazoles have been successfully formylated at the C-5 position to yield the corresponding carbaldehyde derivatives. nih.gov Studies on imidazo[2,1-b]thiazoles show that the resulting 5-formyl derivatives exhibit extensive mesomerism. rsc.org

Bromination: Bromination of the imidazo[2,1-b]thiazole nucleus also proceeds with high regioselectivity at the C-5 position. rsc.org This reaction is often carried out using N-bromosuccinimide (NBS) as the bromine source. researchgate.net The reaction effectively introduces a bromine atom, even in substrates that contain other reactive aromatic rings, such as a 6-(2-thienyl) substituent. rsc.org The synthesis of 2-bromo-6-p-iodophenyl imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazoles through electrophilic bromination further demonstrates the utility of this reaction on related fused systems.

Iodination: Direct iodination of the imidazo[2,1-b]thiazole ring at the C-5 position has been successfully demonstrated. For example, the reaction of 6-phenylimidazo[2,1-b]thiazole (B182960) with iodine can afford the corresponding 5-iodo-6-phenylimidazo[2,1-b]thiazole in good yield. nih.govacs.org This reaction tolerates various functional groups, making it useful for subsequent structural modifications via cross-coupling reactions. acs.org Iodine has also been employed as a mediator for the construction of the imidazo[2,1-b]thiazole ring itself through C-N and C-S bond formation. rsc.org

Molecular Hybridization Strategies

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create novel compounds with potentially enhanced or synergistic activities. The imidazo[2,1-b]thiazole scaffold has been successfully integrated into a variety of hybrid molecules.

Key hybridization approaches include:

Spirooxindole Hybrids: The imidazo[2,1-b]thiazole core has been grafted onto spirooxindole structures, a prominent scaffold in medicinal chemistry known for its rigid three-dimensional framework. mdpi.comjyu.finih.gov

Natural Product Conjugates: In an effort to develop new anticancer agents, imidazo[2,1-b]thiazole has been coupled with the natural product α-noscapine, a phthalide (B148349) isoquinoline (B145761) alkaloid. acs.org

Chalcone (B49325) Conjugates: Imidazo[2,1-b]thiazole-chalcone conjugates have been synthesized and investigated for their biological potential. researchgate.net

Bis-Heterocycle Hybrids: The scaffold has been linked to other heterocyclic systems, such as chromone, to create novel bis-heterocycles using multicomponent reactions. mdpi.com

These strategies demonstrate the versatility of the imidazo[2,1-b]thiazole nucleus as a building block for creating complex and pharmacologically relevant hybrid molecules.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Spirooxindoles)

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems with high stereocontrol. The [3+2] cycloaddition reaction, in particular, has been effectively utilized to synthesize novel spirooxindole compounds incorporating the imidazo[2,1-b]thiazole moiety. mdpi.comjyu.fi

This reaction typically involves a multi-component approach where an ethylene (B1197577) derivative of imidazo[2,1-b]thiazole reacts with an isatin (B1672199) derivative and an amino acid (such as L-proline or L-thioproline). mdpi.comnih.gov The isatin and amino acid react in situ to generate a non-stabilized azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the imidazo[2,1-b]thiazole-based olefin. nih.govnih.gov This process is highly regio- and diastereoselective, affording structurally complex spiro-pyrrolidinyl and spiropyrrolothiazole oxindoles with multiple chiral centers. nih.govnih.gov The resulting spirooxindole hybrids are of significant interest for their potential as anticancer agents. nih.gov

Beyond spirooxindoles, other cycloaddition reactions have been applied to this scaffold. For instance, a 1,3-dipolar cycloaddition between α,β-unsaturated ketones derived from 5-imidazo[2,1-b]thiazole carboxaldehydes and the Bestmann–Ohira reagent has been used to synthesize pyrazole (B372694) phosphonates. researchgate.net

Formation of Schiff Bases and Subsequent Cyclization

The functionalization of the imidazo[2,1-b]thiazole scaffold through the formation of Schiff bases (or their analogs, such as hydrazones) provides a gateway to a variety of other heterocyclic systems via subsequent cyclization reactions. A common strategy involves converting a carboxylic acid or aldehyde group on the imidazo[2,1-b]thiazole ring into a hydrazide. nih.gov

For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid can be converted to its corresponding acid hydrazide. nih.gov This hydrazide is then condensed with various cyclic ketones (e.g., cyclopentanone (B42830), cyclohexanone) to form N-acylhydrazones, which are a class of Schiff bases. nih.gov These intermediates can undergo further cyclization. Reaction with thioglycolic acid, for instance, yields spirothiazolidinone derivatives, creating a new heterocyclic ring attached to the core scaffold. nih.gov Similarly, reacting 5-formyl-imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazole derivatives with ethylenediamine (B42938) leads to the formation of Schiff base ligands. nih.govnih.gov

This two-step sequence of Schiff base formation followed by cyclization is a versatile and widely used method for elaborating the imidazo[2,1-b]thiazole core, leading to novel and structurally diverse compounds with potential biological activities. nih.govekb.egactascientific.com

Synthesis of Diverse Conjugates and Hybrid Molecules

A notable class of hybrid molecules based on the imidazo[2,1-b]thiazole framework is the sulfonyl piperazine conjugates. nih.govresearchgate.net These compounds have been synthesized and investigated for their potential as selective enzyme inhibitors. nih.gov

The synthesis of these conjugates typically starts with an appropriately substituted this compound. nih.gov The carboxylic acid is activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov The activated acid is then reacted with a desired 1-(arylsulfonyl)piperazine amine intermediate in the presence of a base like triethylamine to form the final amide conjugate. nih.gov This synthetic route has been used to generate a series of novel imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids. nih.govresearchgate.net

Table 1: Synthesis and Activity of Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Conjugates as Carbonic Anhydrase (CA) Inhibitors

Compound IDAryl Substituent on Imidazo[2,1-b]thiazoleAryl Substituent on Sulfonyl PiperazinehCA II Inhibition (Ki, µM) nih.govnih.govhCA I, IX, XII Inhibition (Ki, µM) nih.govnih.gov
9aePhenyl4-Trifluoromethylphenyl57.7> 100
9bb4-Methylphenyl4-Methylphenyl62.5> 100
9ca4-MethoxyphenylPhenyl67.9> 100
9cc4-Methoxyphenyl4-Methoxyphenyl61.2> 100
9da4-ChlorophenylPhenyl65.4> 100
9dc4-Chlorophenyl4-Methoxyphenyl63.8> 100

The synthesized conjugates were evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. nih.gov Several compounds showed selective inhibitory activity against the cytosolic isoform hCA II, with Ki values in the micromolar range, while showing no significant activity against isoforms hCA I, IX, and XII. nih.govnih.govresearchgate.net

Pyrazole Phosphonates

The synthesis of pyrazole phosphonates directly from an this compound framework is not extensively documented in the current scientific literature. Research has, however, explored the synthesis of related structures, such as pyrazolo[4,3-d]thiazole derivatives bearing α-aminophosphonate groups. This suggests the potential for future exploration into the direct linkage of pyrazole phosphonate (B1237965) moieties to the imidazo[2,1-b]thiazole core.

One notable related synthesis involves a one-pot, three-component reaction to create α-aminophosphonate derivatives of a pyrazolo[4,3-d]thiazole system. This reaction, known as the Kabachnik–Fields reaction, utilizes a 5-aminopyrazolethiazole derivative, an appropriate aldehyde, and a dialkyl or diaryl phosphite (B83602) in the presence of a catalyst like lithium perchlorate. While not a direct modification of this compound, this methodology highlights a viable strategy for incorporating phosphonate groups into similar fused heterocyclic systems.

General approaches to the phosphonation of the imidazo[2,1-b]thiazole ring itself have also been investigated. These methods typically involve direct phosphorylation of the heterocycle, which could potentially be adapted for derivatives of this compound.

Hydrazone Derivatives

Hydrazone derivatives of imidazo[2,1-b]thiazole are readily synthesized from the corresponding carboxylic acid. The typical synthetic route commences with the conversion of the this compound to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, imidazo[2,1-b]thiazole-5-carbohydrazide. This carbohydrazide (B1668358) is then condensed with a variety of substituted aldehydes or ketones to furnish the desired hydrazone derivatives. nih.govrsc.org

The initial step often involves the reaction of a substituted 2-bromoacetophenone (B140003) with 2-aminothiazole to form the imidazo[2,1-b]thiazole core. rsc.org Subsequent functionalization, such as formylation via the Vilsmeier-Haack reaction, can introduce a carboxaldehyde group, which is then converted to the hydrazone. nih.govrsc.org A series of imidazo[2,1-b]thiazole-based aryl hydrazones has been synthesized and evaluated for their biological potential. rsc.org

Table 1: Synthesis of Imidazo[2,1-b]thiazole Hydrazone Derivatives

Starting Material (Hydrazide)Aldehyde/KetoneReaction ConditionsProductYield (%)Reference
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetohydrazideCyclohexanoneEthanol, Reflux6-(4-Bromophenyl)-N'-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide95 nih.gov
Imidazo[2,1-b]thiazole-5-carboxaldehydeSubstituted PhenylhydrazineEthanol, Acetic Acid (cat.), RefluxImidazo[2,1-b]thiazole-5-carbaldehyde Aryl HydrazoneNot Reported rsc.org
6-Methylimidazo[2,1-b]thiazole-5-carbohydrazideVarious Aromatic AldehydesEthanol, Reflux6-Methyl-N'-(substituted phenylmethylidene)imidazo[2,1-b]thiazole-5-carbohydrazidesNot ReportedNot Reported
Chalcone Conjugates

Chalcone conjugates of imidazo[2,1-b]thiazole are typically synthesized via the Claisen-Schmidt condensation. rsc.orgmdpi.com This reaction involves the base-catalyzed condensation of an imidazo[2,1-b]thiazole derivative bearing a methyl ketone or, more commonly, an aldehyde functionality with an appropriate acetophenone (B1666503) or benzaldehyde, respectively.

The synthesis generally begins with the construction of the core imidazo[2,1-b]thiazole ring system. For instance, a substituted 2-bromoacetophenone can be reacted with 2-aminothiazole. nih.gov To introduce the necessary aldehyde functionality for the chalcone synthesis, a Vilsmeier-Haack reaction is often employed on the imidazo[2,1-b]thiazole intermediate to yield an imidazo[2,1-b]thiazole-5-carbaldehyde. mdpi.com This aldehyde is then reacted with a substituted acetophenone in the presence of a base, such as sodium hydroxide, in a solvent like ethanol to afford the final chalcone conjugate. rsc.orgnih.gov These chalcones are of interest due to their potential as microtubule-destabilizing agents. nih.gov

Table 2: Synthesis of Imidazo[2,1-b]thiazole-Chalcone Conjugates

Imidazo[2,1-b]thiazole AldehydeAcetophenone DerivativeReaction ConditionsProduct (Chalcone Conjugate)Yield (%)Reference
6-(4-Fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde1-(Pyridin-2-yl)ethan-1-oneNaOH, Ethanol, Stirring(E)-3-(6-(4-Fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-oneNot Reported nih.gov
Benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydeSubstituted AcetophenonesNaOH, Ethanol, RefluxBenzo[d]imidazo[2,1-b]thiazole-chalcone conjugatesNot Reported nih.gov
Imidazo[2,1-b] nih.govrsc.orgchemmethod.comthiadiazole-5-carbaldehydeSubstituted AcetophenonesNaOH, Ethanol, Ice BathImidazo[2,1-b] nih.govrsc.orgchemmethod.comthiadiazole-chalconesNot Reported mdpi.com
Spirothiazolidinone Derivatives

The synthesis of spirothiazolidinone derivatives attached to the imidazo[2,1-b]thiazole scaffold is a multi-step process that often begins with the versatile imidazo[2,1-b]thiazole carbohydrazide intermediate. This hydrazide is first condensed with a cyclic ketone, such as cyclopentanone or cyclohexanone, to form the corresponding N-cycloalkylidene hydrazide (a hydrazone).

This hydrazone intermediate then undergoes cyclization with thioglycolic acid. The reaction involves the addition of the thiol group to the C=N bond of the hydrazone and subsequent intramolecular cyclization to form the spiro-fused thiazolidinone ring. This synthetic strategy has been successfully employed to create novel spirothiazolidinone derivatives of imidazo[2,1-b]thiazole, which have been investigated for their biological activities. nih.gov

Table 3: Synthesis of Imidazo[2,1-b]thiazole Spirothiazolidinone Derivatives

Starting HydrazoneCyclizing AgentReaction ConditionsProduct (Spirothiazolidinone)Yield (%)Reference
6-(4-Bromophenyl)-N'-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazideThioglycolic AcidNot Reported2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide66.4 nih.gov
6-Methyl-N'-(cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazidesThioglycolic AcidNot Reported4-[[(6-Methylimidazo[2,1-b]thiazol-5-yl)carbonyl]amino]-1-thia-4-azaspiro[4.4]nonan/[4.5]decan-3-oneNot ReportedNot Reported
Imidazolone (B8795221) and Oxazepine Derivatives

The synthesis of imidazolone and oxazepine rings fused to other heterocyclic systems can be achieved from appropriately functionalized imidazo[2,1-b]thiazole derivatives. chemmethod.comuobaghdad.edu.iq A common synthetic pathway starts with an imidazo[2,1-b]thiazole bearing a carbaldehyde group. chemmethod.comchemmethod.com

This aldehyde is first condensed with various substituted aromatic amines in the presence of a catalytic amount of glacial acetic acid to form the corresponding Schiff base intermediates. chemmethod.com These Schiff bases are then subjected to cyclization reactions. To form the imidazolone derivatives, the Schiff bases are reacted with glycine. For the synthesis of oxazepine derivatives, the cyclizing agent is typically an anhydride, such as phthalic anhydride, and the reaction is often carried out in a solvent like dry benzene (B151609) under reflux conditions. chemmethod.comuobaghdad.edu.iq

Table 4: Synthesis of Imidazolone and Oxazepine Derivatives from Imidazo[2,1-b]thiazole

Starting Schiff BaseCyclizing AgentReaction ConditionsProductYield (%)Reference
Schiff base of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehydeGlycineNot ReportedImidazolone derivativeNot Reported chemmethod.com
Schiff base of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehydePhthalic AnhydrideDry Benzene, Reflux (15-20 h)Oxazepine derivativeNot Reported chemmethod.com

Pharmacological Research and Mechanisms of Action of Imidazo 2,1 B Thiazole 5 Carboxylic Acid Derivatives

Anti-Tuberculosis Activity

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs), derived from the core structure of imidazo[2,1-b]thiazole-5-carboxylic acid, represent a potent class of anti-tuberculosis compounds. nih.govacs.org Research has demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb), including strains resistant to current drug regimens. acs.orgnih.gov

The primary molecular target of imidazo[2,1-b]thiazole-5-carboxamide derivatives in Mycobacterium tuberculosis has been identified as QcrB. nih.govnih.gov QcrB is a critical subunit of the cytochrome bcc-aa3 supercomplex, also known as the cytochrome bc1 complex. nih.govplos.orgnih.gov This complex is an essential component of the mycobacterial respiratory chain. nih.govresearchgate.netnih.gov The on-target selectivity of this class of compounds was confirmed through the observation of cross-resistance in specific QcrB mutants. nih.govacs.org The structural similarity of ITAs to other QcrB inhibitors, such as imidazo[1,2-a]pyridine-3-carboxamides (IPAs), further supports this mechanism of action. nih.govplos.org

By binding to the QcrB subunit, imidazo[2,1-b]thiazole (B1210989) derivatives effectively disrupt the mycobacterial electron transport chain (ETC). nih.govplos.org The cytochrome bcc-aa3 supercomplex plays a pivotal role in oxidative phosphorylation, where it facilitates the transfer of electrons. nih.govmdpi.com Inhibition of QcrB interrupts this electron flow, which is crucial for generating a proton motive force across the bacterial membrane. nih.govasm.org This disruption impairs the bacterium's ability to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to a depletion of intracellular ATP levels and compromising bacterial viability. asm.orgasm.orgasm.org

The cytochrome bcc-aa3 supercomplex functions as the terminal cytochrome oxidase in the mycobacterial respiratory chain. nih.govplos.org Therefore, by targeting the QcrB component of this supercomplex, imidazo[2,1-b]thiazole-5-carboxamides effectively act as inhibitors of cytochrome c oxidase. nih.gov This inhibition is a direct consequence of their interaction with the bc1 complex. nih.govnih.gov However, Mycobacterium tuberculosis possesses a degree of respiratory flexibility, as it can utilize an alternative terminal oxidase, cytochrome bd, which can diminish the activity of QcrB inhibitors under certain conditions. nih.govnih.govasm.org Studies have shown that a mutant with a functional gene deletion of the alternative cytochrome bd oxidase is hypersusceptible to these compounds, confirming the specific targeting of the cytochrome bc1-aa3 pathway. nih.govacs.org

Imidazo[2,1-b]thiazole-5-carboxamide derivatives have demonstrated potent activity against replicating strains of M. tuberculosis. nih.govacs.org Several analogs exhibit minimum inhibitory concentration (MIC) values in the nanomolar range against the actively growing H37Rv strain. nih.govacs.org However, their efficacy is significantly reduced against non-replicating Mtb, particularly under anaerobic conditions. nih.govjacsdirectory.com This reduced activity is attributed to their mechanism of action, which targets oxygen-dependent respiration via the cytochrome bcc-aa3 complex. jacsdirectory.com For instance, one study found that while some compounds were potent against replicating Mtb, only one was somewhat active against non-replicating Mtb, with an MIC value of 1 µM. jacsdirectory.com Another study noted that all tested compounds showed greatly diminished activity in anaerobic, non-replicating conditions. nih.gov

Table 1: Activity of Imidazo[2,1-b]thiazole Derivatives Against Replicating and Non-Replicating Mtb

LORA: Low-Oxygen-Recovery Assay

A significant advantage of imidazo[2,1-b]thiazole-5-carboxamides is their potent activity against drug-resistant strains of M. tuberculosis. acs.orgnih.gov Because their molecular target, QcrB, is different from those of first-line anti-TB drugs, these compounds retain their efficacy against strains that have developed resistance to agents like isoniazid (B1672263) and rifampicin. nih.govmdpi.com Several derivatives have shown excellent activity against both multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, with MIC values often in the nanomolar range. nih.govrsc.org This makes the imidazo[2,1-b]thiazole scaffold a promising foundation for developing treatments for drug-resistant tuberculosis. asm.orgacs.org

Table 2: Efficacy of Imidazo[2,1-b]thiazole and Related Derivatives Against Drug-Resistant Mtb

In addition to the primary mechanism involving QcrB, research has explored other potential targets for imidazo[2,1-b]thiazole derivatives. Molecular docking studies and biological evaluations have suggested that some compounds in this class can act as inhibitors of other essential mycobacterial enzymes, including pantothenate synthetase (PS) and enoyl acyl carrier protein reductase (InhA). mdpi.comnih.gov Pantothenate synthetase is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), a pathway essential for M. tuberculosis but absent in mammals, making it an attractive drug target. researchgate.netrsc.org Similarly, InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall. nih.govnih.gov The ability of imidazo[2,1-b]thiazole derivatives to modulate these targets presents an alternative or secondary mechanism for their anti-tuberculosis activity. mdpi.comnih.gov

Anticancer and Antiproliferative Activities

The imidazo[2,1-b]thiazole nucleus is a privileged scaffold in the design of anticancer agents. Its derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. The mechanisms underlying this activity are diverse and include the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in cancer cell signaling, and disruption of the cellular machinery required for cell division.

A primary mechanism by which imidazo[2,1-b]thiazole derivatives exhibit anticancer effects is through the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.

Certain imidazo[2,1-b]thiazole-based chalcone (B49325) derivatives have been shown to induce mitochondrial-mediated apoptosis in breast cancer cells (MCF-7). researchgate.netnih.gov Flow cytometry analysis of cells treated with these compounds revealed disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. researchgate.netnih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Following the loss of mitochondrial membrane potential, activation of caspases, a family of cysteine proteases that execute the apoptotic process, is observed. Studies have confirmed that treatment with these chalcone derivatives leads to the activation of multiple caspases in MCF-7 cells. researchgate.netnih.gov Similarly, imidazo[2,1-b]thiazole-noscapine conjugates have been found to increase the expression of caspase-3. acs.org

Furthermore, a series of imidazo[2,1-b]thiazole linked triazole conjugates were also reported to induce apoptosis. Their mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which further supports the involvement of the mitochondrial pathway. johnshopkins.edu

Table 1: Apoptotic Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Class Cancer Cell Line Observed Effects
Chalcone Derivatives MCF-7 Mitochondrial membrane disruption, multi-caspase activation. researchgate.netnih.gov
Noscapine (B1679977) Conjugates MIAPaCa-2 Increased expression of caspase-3. acs.org
Triazole Conjugates A549 Upregulation of Bax, downregulation of Bcl-2. johnshopkins.edu
Aryl Hydrazones MDA-MB-231 Arrest of cells in the G0/G1 phase. nih.gov

Kinases are critical enzymes in cell signaling pathways that often become dysregulated in cancer, making them prime targets for therapeutic intervention. Imidazo[2,1-b]thiazole derivatives have been developed as potent inhibitors of several key kinases implicated in tumor growth and proliferation.

The B-Raf kinase, a component of the RAS-RAF-MEK-ERK signaling pathway, is frequently mutated in various cancers, most notably in melanoma (V600E mutation). This mutation leads to constitutive activation of the pathway, promoting uncontrolled cell growth. tandfonline.comnih.gov Several series of imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent inhibitors of the V600E mutant B-Raf kinase. tandfonline.comnih.govresearchgate.net

One study identified compound 1zb as a highly potent inhibitor of both V600E-B-RAF and RAF1 kinases, with IC50 values of 0.978 and 8.2 nM, respectively. tandfonline.com This compound demonstrated superior potency against melanoma cell lines compared to the standard drug sorafenib (B1663141) and showed selectivity towards melanoma cells over normal skin cells. tandfonline.com Another series of NH2-based imidazothiazole derivatives also showed high inhibitory activity against V600E B-Raf, with compounds 10l , 10n , and 10o exhibiting IC50 values of 1.20, 4.31, and 6.21 nM, respectively. nih.gov Further structural optimization led to derivatives with a m-nitrophenyl group, where compounds 13a and 13f showed IC50 values of 0.021 and 0.020 µM against mutated B-Raf. researchgate.net

Table 2: B-Raf Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Kinase Target IC50 Value
1zb V600E-B-RAF 0.978 nM tandfonline.com
1zb RAF1 8.2 nM tandfonline.com
10l V600E B-Raf 1.20 nM nih.gov
10n V600E B-Raf 4.31 nM nih.gov
10o V600E B-Raf 6.21 nM nih.gov
13a B-Raf V600E 0.021 µM researchgate.net
13f B-Raf V600E 0.020 µM researchgate.net

ErbB4 (HER4) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. researchgate.net While its role in cancer is complex, it has emerged as a therapeutic target. Novel imidazo[2,1-b]thiazole derivatives have been reported as the first selective inhibitors of ErbB4 kinase. nih.gov

In one study, compounds Ik and IIa were identified as the most potent inhibitors, with IC50 values of 15.24 and 17.70 nM against ErbB4, respectively. nih.gov Compound Ik also displayed promising and selective antiproliferative activity against cancer cell lines compared to normal cells and was confirmed to penetrate the T-47D breast cancer cell membrane to inhibit the intracellular kinase. nih.gov

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that are downstream effectors of the RAS-RAF-MEK-ERK pathway and are involved in regulating cell proliferation and survival. A study of imidazo[2,1-b]thiazole guanidinylhydrazones identified them as inhibitors of RSK2. One of the most active compounds showed potent inhibition of RSK2 kinase activity and tumor cell growth, with a high degree of selectivity for RSK2 over other related kinases. acs.org

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. Disruption of microtubule dynamics can arrest cells in mitosis, leading to cell death.

Several classes of imidazo[2,1-b]thiazole derivatives have been shown to function as microtubule-destabilizing agents. acs.orgnih.gov A series of imidazo[2,1-b]thiazole-linked triazole conjugates, specifically compounds 4g and 4h , demonstrated significant antiproliferative effects against human lung cancer cells (A549). nih.gov These compounds were found to induce cell cycle arrest in the G2/M phase. johnshopkins.edunih.gov Further analysis confirmed that they effectively inhibit microtubule assembly. johnshopkins.edunih.gov

Similarly, imidazo[2,1-b]thiazole-coupled noscapine derivatives, such as compounds 5 , 7a , 9 , 11b , 11c , 11e , and 11o , were also identified as microtubule-destabilizing agents. acs.org Treatment of pancreatic cancer cells with these compounds led to an accumulation of tubulin in the soluble cellular fraction, which is indicative of microtubule depolymerization and corroborates with the observed G2/M phase arrest. acs.org

Table 3: Tubulin Polymerization Inhibition by Imidazo[2,1-b]thiazole Derivatives

Compound Class Cancer Cell Line Mechanism
Triazole Conjugates (4g , 4h ) A549 (Lung) Inhibit microtubule assembly, G2/M phase arrest. johnshopkins.edunih.gov
Noscapine Conjugates MIAPaCa-2 (Pancreatic) Act as microtubule-destabilizing agents, increase soluble tubulin. acs.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of tryptophan. In the context of oncology, IDO1 is a significant therapeutic target because its overexpression in the tumor microenvironment helps cancer cells evade the immune system. nih.gov The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the activity of immune cells and promote an inflammatory, immune-permissive environment that supports tumor growth and neo-angiogenesis. nih.gov

Researchers have designed and synthesized novel series of imidazo[2,1-b]thiazole derivatives as potential IDO1 inhibitors. nih.govnih.gov In one study, a new class of imidazothiazole derivatives was synthesized, leading to the identification of three compounds with inhibitory potency in the low micromolar range. nih.gov For instance, compounds featuring cyanomethylphenyl, propanoyl, and 5-cyanopentanoyl substitutions on a triazole ring linked to the imidazothiazole core demonstrated significant inhibitory activity at a concentration of 1 µM. nih.gov Another study, using structure-based design, developed new fused heterocyclic compounds, with two derivatives showing IC₅₀ values of 13 µM and 23 µM for human IDO1 inhibition. nih.gov These active compounds were found to be non-toxic to HEK293 cells at concentrations up to 100 µM. nih.gov

Docking studies and crystal structure analysis have been instrumental in understanding the interaction between these inhibitors and the enzyme. nih.govnih.govacs.org The binding of these derivatives within the active site of IDO1, particularly in a region known as pocket C, has been shown to be a key factor in their inhibitory activity. nih.gov The crystal structures of IDO1 in complex with imidazothiazole-based inhibitors confirm direct binding to the heme iron within the enzyme's active site, often involving an induced-fit mechanism that is crucial for potent inhibition. acs.org These findings provide a structural basis for the rational design of new, more potent IDO1 inhibitors based on the imidazo[2,1-b]thiazole scaffold.

Table 1: IDO1 Inhibition by Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series/Number Target Key Findings IC₅₀ Values Reference
Imidazothiazole derivatives IDO1 Inhibition linked to interactions in pocket C of the active site. Low micromolar range nih.gov
Fused heterocyclic compounds (30, 41) Human IDO1 Designed based on IDO1 crystal structure; non-toxic to HEK293 cells. 23 µM (Compound 30), 13 µM (Compound 41) nih.gov
Amg-1 (imidazothiazole) IDO1 Crystal structure shows direct binding to heme iron via induced fit. Not specified acs.org

Cellular Effects on Cancer Cell Lines (e.g., Cell Cycle Arrest in G2/M Phase)

Beyond enzyme inhibition, imidazo[2,1-b]thiazole derivatives have demonstrated direct cytotoxic effects on cancer cells, primarily through the induction of cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. The G2/M phase is a critical checkpoint that ensures a cell is ready for mitosis.

Studies on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have shown that these compounds can inhibit the proliferation of cancer cells by causing them to accumulate in the G2/M phase of the cell cycle. nih.govnih.gov This effect was observed in HT-29 colon carcinoma cells, where the most potent compound from the series mediated its antiproliferative action through G2/M arrest, which was subsequently followed by the induction of apoptosis (programmed cell death). nih.gov This mechanism of action is characteristic of agents that interfere with the formation or function of the mitotic spindle, such as tubulin assembly inhibitors. nih.gov Indeed, further investigation revealed that some of these compounds act as inhibitors of tubulin assembly. nih.gov Other imidazole-based compounds have also been reported to induce G2/M arrest by inhibiting tubulin polymerization or affecting the expression of key regulatory proteins like CDK1-cyclinB1. mdpi.comresearchgate.net

Table 2: Cellular Effects of Imidazo[2,1-b]thiazole Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Cellular Effect Mechanism Reference
3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones HT-29 Colon Carcinoma Cell cycle arrest in G2/M phase, induction of apoptosis. Inhibition of ornithine decarboxylase (ODC). nih.gov
3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones HT-29 Colon Carcinoma Cell cycle arrest in G2/M phase. Inhibition of tubulin assembly. nih.gov

Anti-Infective Properties

Derivatives of imidazo[2,1-b]thiazole have been extensively investigated for their potential to combat a wide range of infectious diseases, demonstrating significant activity against viruses, bacteria, fungi, and parasites.

Antiviral Activity (e.g., against Influenza Virus A/Puerto Rico/8/34 (H1N1), SARS-CoV-2 Proteases)

The high mutation rate of viruses like influenza and the emergence of new pandemic threats such as SARS-CoV-2 necessitate the continuous development of novel antiviral agents. The imidazo[2,1-b]thiazole scaffold has proven to be a valuable starting point for this endeavor.

A number of studies have reported the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives against the influenza A/Puerto Rico/8/34 (H1N1) strain. bohrium.comresearchgate.netcolab.wsnih.gov In one such study, screening of a series of morpholine (B109124) and thiomorpholine-coupled imidazo[2,1-b]thiazoles identified two potent analogues, 7d and 7e, with IC₅₀ values of 1.1 µM and 2.0 µM, respectively, and high selectivity indices, indicating low cytotoxicity in host MDCK cells. bohrium.com Another series containing a thiophene (B33073) unit also yielded compounds with high virus-inhibiting activity against the same influenza strain. researchgate.net

More recently, research has focused on the development of inhibitors for SARS-CoV-2, the virus responsible for COVID-19. The main protease (Mpro or 3CLpro) of the virus is an attractive target as it is essential for viral replication. nih.govmdpi.com Imidazo[2,1-b]thiazole derivatives have shown promise in this area. colab.ws One study reported that compounds with 2,4-dimethyl and 3-thiophenphenyl substitutions exhibited good IC₅₀ values of 10 µM and 16 µM, respectively, against the SARS-CoV-2 (Wuhan strain). colab.ws While not imidazo[2,1-b]thiazoles themselves, related thiazole-based derivatives have also been designed as SARS-CoV-2 Mpro inhibitors, with some showing IC₅₀ values in the micromolar range and binding to key residues like His41 and Glu166 in the enzyme's active site. nih.gov

Table 3: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series Viral Target Key Findings IC₅₀ Values Reference
Morpholine-coupled imidazo[2,1-b]thiazoles (7d, 7e) Influenza A/Puerto Rico/8/34 (H1N1) Potent inhibition with favorable toxicity profile. 1.1 µM (7d), 2.0 µM (7e) bohrium.com
Imidazo[2,1-b]thiazole with thiophene unit (3j) Influenza A/Puerto Rico/8/34 (H1N1) High virus-inhibiting activity. 13 µM nih.govresearchgate.net
Imidazo[2,1-b]thiazole derivatives (5p, 5s) SARS-CoV-2 (Wuhan strain) Exhibited good inhibitory activity. 10 µM (5p), 16 µM (5s) colab.ws

Antibacterial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

The rise of antibiotic-resistant bacteria is a global health crisis, driving the search for new antimicrobial agents. Imidazo[2,1-b]thiazole derivatives have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Several studies have documented the antibacterial potential of these compounds against pathogens such as Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.govresearchgate.netbio-conferences.org The results have been varied, with some derivatives showing slight to moderate activity. nih.gov For example, certain chalcone-based imidazo[2,1-b]thiazole derivatives were evaluated for their activity against these three bacteria, with molecular docking studies confirming their potential as antimicrobial agents. bio-conferences.org In another study, while many derivatives were inactive against S. aureus, one compound was moderately active against P. aeruginosa, and two others were moderately active against E. coli. nih.gov The linkage of specific chemical groups to the core scaffold appears to be critical for antibacterial efficacy. researchgate.net

Table 4: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series S. aureus P. aeruginosa E. coli Reference
Imidazo[2,1-b]-1,3,4-thiadiazoles Inactive Moderately active (Compound 7b) Moderately active (Compounds 5d, 6h) nih.gov
Chalcone-based imidazo[2,1-b]thiazoles Active Active Active bio-conferences.org
Imidazo[2,1-b]thiazole-5-carbaldehyde derivatives Active Not tested Active chemmethod.com

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing concern. Imidazo[2,1-b]thiazole and its related structures have shown significant promise as antifungal agents.

Numerous studies have demonstrated the efficacy of these derivatives against Candida albicans, a common yeast that can cause infections ranging from superficial to life-threatening. nih.govresearchgate.netnih.govresearchgate.net Some thiocyano derivatives of imidazo[2,1-b]thiazole exhibited a good spectrum of activity covering both bacteria and fungi, including C. albicans. nih.gov Newly synthesized thiazole (B1198619) derivatives, closely related to the core structure, showed a very strong fungicidal effect against clinical isolates of C. albicans, with activity comparable or even superior to the standard drug nystatin. nih.gov

Activity has also been reported against filamentous fungi like Aspergillus species. One study synthesized a series of imidazo[2,1-b]thiazole derivatives and found strong antifungal activity for a 2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole compound. nih.gov Other research has shown activity against Aspergillus niger. nanobioletters.com The mechanism of action for some of these compounds involves disruption of the fungal cell wall. nih.gov

Table 5: Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series/Number Candida albicans Aspergillus niger Key Findings Reference
Imidazo[2,1-b]-1,3,4-thiadiazoles Slight to moderate activity Not tested Broad-spectrum potential. nih.gov
Thiocyano derivatives (19, 23) Active Not tested Good profile for genitourinary infections. nih.gov
Thiazole hydrazine (B178648) derivatives Active Active Most compounds were active. nanobioletters.com
2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole (8) Not tested Active (against A. flavus, A. ochraceus) Strong antifungal activity observed. nih.gov

Antimalarial Activity (e.g., against Plasmodium falciparum)

Malaria, caused by Plasmodium parasites, remains a major global health problem, exacerbated by the spread of drug-resistant strains. The search for new antimalarial drugs with novel mechanisms of action is a priority. Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds in this area. researchgate.net

Several derivatives have been synthesized and evaluated for their in vitro activity against the deadliest malaria parasite, Plasmodium falciparum. In one study, imidazo[2,1-b]thiazole-based compounds were synthesized, and screening against the 3D7 strain of P. falciparum revealed two compounds with IC₅₀ values of 0.2 µg/mL and 0.22 µg/mL, which was more potent than the standard drug quinine (B1679958) (IC₅₀ = 0.268 µg/mL). researchgate.net Another study reported that novel thiazole hydrazine derivatives showed moderate to good antimalarial activity, with one compound exhibiting an IC₅₀ value close to that of quinine. nanobioletters.com The mechanism for some related imidazole-based compounds has been linked to the inhibition of essential parasite enzymes, such as cGMP-dependent protein kinase (PKG), which is vital for different stages of the parasite's life cycle. nih.gov

Table 6: Antimalarial Activity of Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series/Number Plasmodium falciparum Strain Key Findings IC₅₀ Values Reference
Imidazo[2,1-b]thiazole derivatives (146, 147) 3D7 Better activity compared to standard drug quinine. 0.2 µg/mL (146), 0.22 µg/mL (147) researchgate.net
Thiazole hydrazine derivative (4c) Not specified Promising activity, close to standard drug quinine. Not specified nanobioletters.com
Microwave-assisted synthesized derivatives Not specified Evaluated for antimalarial activity. Not specified researchgate.net

Antiparasitic Activity

While the primary focus of many studies on imidazo[2,1-b]thiazole derivatives has been on other therapeutic areas, the inherent properties of the imidazole (B134444) ring suggest potential antiparasitic applications. nih.gov Imidazole-containing compounds have a known history of use against various parasites. nih.gov Further investigation into the specific antiparasitic effects of this compound derivatives is a promising area for future research.

Anti-Inflammatory Mechanisms

Derivatives of imidazo[2,1-b]thiazole have demonstrated significant anti-inflammatory properties through various mechanisms. researchgate.netnih.gov These compounds have been shown to modulate key inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory conditions. nih.govresearchgate.net

A key mechanism underlying the anti-inflammatory effects of certain imidazo[2,1-b]thiazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govbrieflands.com COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.

A series of novel imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov In vitro studies revealed that these compounds were potent and selective inhibitors of the COX-2 isoenzyme, with IC50 values in the low micromolar range (0.08-0.16 µM). brieflands.com The type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring were found to influence both the potency and selectivity of COX-2 inhibition. nih.govbrieflands.com

One of the most potent compounds identified was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, which exhibited an IC50 value of 0.08 µM for COX-2 and over 100 µM for COX-1, indicating high selectivity. brieflands.com Molecular docking studies suggested that the methylsulfonyl group of these derivatives forms a hydrogen bond with the amino group of Arg513 in the COX-2 active site, contributing to their inhibitory activity. brieflands.com

Table 1: COX-2 Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Beyond direct enzyme inhibition, imidazo[2,1-b]thiazole derivatives exert anti-inflammatory effects at the cellular level. nih.gov Studies have shown that these compounds can modulate the production of pro-inflammatory cytokines and other mediators in inflammatory cells.

For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov Many of these compounds effectively suppressed the release of these inflammatory mediators. nih.gov Structure-activity relationship studies indicated that the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity. nih.gov

Furthermore, some 6-(hydroxyphenyl)imidazo[2,1-b]thiazole derivatives have been shown to inhibit various functions of human neutrophils, including locomotion induced by chemoattractants, superoxide (B77818) generation, and lysozyme (B549824) degranulation. capes.gov.br These findings highlight the multifaceted anti-inflammatory potential of this class of compounds.

The neuroprotective effects of thiazolidine (B150603) derivatives, a related class of sulfur-containing heterocycles, have been documented, suggesting a potential avenue for imidazo[2,1-b]thiazole research. researchgate.net Thiazolidine-4-carboxylic acid derivatives have been shown to mitigate memory impairment and neurodegeneration by reducing oxidative stress and neuroinflammation. researchgate.net Given the structural similarities and shared anti-inflammatory properties, it is plausible that this compound derivatives could also exhibit neuroprotective activities. The ability of imidazo[1,2-a]azine systems to cross the blood-brain barrier further supports their potential for treating central nervous system disorders. researchgate.net

Research on imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives has indicated that these compounds are safer for the gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. researchgate.net This suggests a potential gastrointestinal protective profile for related heterocyclic compounds, including imidazo[2,1-b]thiazole derivatives. This is a significant advantage, as gastrointestinal toxicity is a major limiting factor for many anti-inflammatory agents.

Other Biological Activities

In addition to their anti-inflammatory and potential antiparasitic and neuroprotective effects, imidazo[2,1-b]thiazole derivatives have been investigated for a variety of other biological activities. These include:

Anticancer Activity: Derivatives have shown promise as anticancer agents, with some compounds inhibiting the phosphorylation of focal adhesion kinase (FAK), a protein overexpressed in certain cancers like mesothelioma. nih.gov Others have demonstrated cytotoxic effects against various cancer cell lines. mdpi.com

Antimicrobial and Antifungal Activity: Some imidazo[2,1-b]-1,3,4-thiadiazole derivatives have exhibited slight to moderate activity against microorganisms such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netmdpi.com

Carbonic Anhydrase Inhibition: A series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were found to be selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in conditions like glaucoma and epilepsy. nih.gov

Antioxidant Activity: Novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole have been synthesized and shown to possess antioxidant properties, including the inhibition of lipid peroxidation and scavenging of free radicals. nih.gov

Antiallergic Activity: Carboxylic acids derived from imidazo[2,1-b]benzothiazoles have been synthesized and evaluated for their oral antiallergic activity. acs.org

Antihypertensive Activity: Imidazole-5-carboxylic acid derivatives have been investigated as angiotensin II receptor antagonists for the treatment of hypertension. google.com

Table 2: Compound Names Mentioned in the Article

Carbonic Anhydrase II (CA II) Inhibition

Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as effective inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes crucial for many physiological processes. Research has particularly focused on the inhibition of the physiologically dominant cytosolic isoform, human Carbonic Anhydrase II (hCA II).

A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates was synthesized and evaluated for their inhibitory action against four human CA isoforms (hCA I, II, IX, and XII). The results demonstrated that these compounds were selective inhibitors of hCA II. nih.gov The inhibition constants (Ki) for hCA II were in the micromolar range, specifically between 57.7 µM and 98.2 µM. nih.gov Notably, these derivatives showed no significant activity against the hCA I, IX, and XII isoforms, where their Ki values were greater than 100 µM. nih.gov This selective inhibition of hCA II suggests potential for developing agents that can help in understanding the specific physiological roles of this isoform in various pathologies. nih.gov

Table 1: Inhibition of Carbonic Anhydrase II by Imidazo[2,1-b]thiazole-sulfonyl Piperazine Conjugates

Compound Type Target Enzyme Inhibition Constant (Ki) Selectivity

Antioxidant Activity

The imidazo[2,1-b]thiazole nucleus is a feature in various compounds designed to combat oxidative stress. Researchers have synthesized and tested numerous derivatives for their ability to neutralize reactive oxygen species (ROS) and protect against cellular damage.

In one study, a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and assessed for antioxidant properties using three distinct methods. mdpi.com The evaluation included inhibition of lipid peroxidation (anti-LPO), scavenging of the ABTS radical, and Ferric Reducing Antioxidant Power (FRAP). mdpi.com Among the tested compounds, derivatives designated as 4h, 5h, and 6h showed the most potent anti-LPO and ABTS radical scavenging activities. mdpi.com In the FRAP assay, compounds 4i and 4a were identified as having the strongest reducing power. mdpi.com

Further research into 3-aryl-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazoles confirmed their capacity to inhibit 60–97% of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. ceon.rs The most effective antiradical agent in this series was 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e) , which demonstrated 97% inhibition. ceon.rs Molecular docking studies on these active compounds against human peroxiredoxin 5 suggest a potential mechanism for their antioxidant effects. mdpi.comceon.rs

Table 2: Antioxidant Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Series Test Method Most Active Compounds Key Finding
Oxo-hydrazone & Spirocondensed-thiazolidine Anti-LPO, ABTS 4h, 5h, 6h Highest anti-LPO and radical scavenging activity. mdpi.com
Oxo-hydrazone FRAP 4i, 4a Displayed the best ferric reducing antioxidant power. mdpi.com

Immunomodulatory Effects

The imidazo[2,1-b]thiazole core is present in Levamisole, a well-established anthelmintic drug also known for its immunomodulatory properties. nih.govresearchgate.net This has spurred investigation into other derivatives for their effects on the immune system. The immunological actions of Levamisole are attributed to its ability to enhance T-cell functions, regulate B-cell activity, and activate the monocyte-macrophage axis. nih.govresearchgate.net

Beyond Levamisole, other derivatives have shown direct effects on inflammatory mediators. A notable example is SK&F 86002 (6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole), which was found to potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov In vitro studies showed that SK&F 86002 inhibited LPS-stimulated TNF-alpha production in both the RAW 264.7 cell line and peritoneal macrophages with an IC50 of 5 µM. nih.gov When administered orally in a murine model of endotoxin (B1171834) shock, the compound reduced serum TNF-alpha levels by over 80% and provided complete protection from lethality. nih.gov Furthermore, related thiazole derivatives have been shown to increase the production of nitric oxide (NO) and Interleukin-6 (IL-6), indicating a complex immunomodulatory profile. mdpi.com

Table 3: Immunomodulatory Effects of Imidazo[2,1-b]thiazole Derivatives

Compound Mechanism/Effect Model System
Levamisole Enhances T-cell function, activates macrophages. nih.govresearchgate.net Clinical and experimental models. nih.govresearchgate.net
SK&F 86002 Potent inhibition of TNF-alpha production. nih.gov Murine macrophages (in vitro) and endotoxin shock model (in vivo). nih.gov

Inhibition of Bacterial DNA Gyrase B

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial replication and a validated target for antibacterial drugs. The thiazole nucleus is a known pharmacophore in the development of new inhibitors of the ATP-binding site of the DNA gyrase B subunit (GyrB). Consequently, the imidazo[2,1-b]thiazole scaffold has been explored for this purpose.

While much of the research focuses on related scaffolds like benzothiazoles, these studies provide a strong rationale for the mechanism of imidazo[2,1-b]thiazole derivatives. The development of novel thiazole-based hybrids as inhibitors of bacterial DNA gyrase B has been a subject of significant interest. The mechanism involves binding to the ATP-binding site on the GyrB subunit, which disrupts the enzyme's function of introducing negative supercoils into DNA, ultimately hindering bacterial DNA replication and protein biosynthesis. The structural similarities and the established activity of the broader thiazole class make the imidazo[2,1-b]thiazole core a promising platform for designing novel DNA gyrase B inhibitors.

Fibrinogen Receptor Antagonism

Fibrinogen receptors, such as the glycoprotein (B1211001) IIb/IIIa complex on platelets, play a critical role in thrombosis. Antagonists of this receptor are potent antiplatelet agents. Despite the broad pharmacological evaluation of the imidazo[2,1-b]thiazole scaffold, a review of the available scientific literature indicates a lack of significant published research investigating derivatives of this compound as fibrinogen receptor antagonists. This specific mechanism of action does not appear to be a primary focus of investigation for this class of compounds based on current public domain data.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Elucidation of Substituent Effects on Biological Activity

The therapeutic potential of the imidazo[2,1-b]thiazole (B1210989) core is profoundly influenced by the nature of the substituents appended to it. Strategic placement of various chemical moieties allows for the fine-tuning of properties such as target affinity, selectivity, and pharmacokinetic profiles.

The introduction of electron-withdrawing groups to the imidazo[2,1-b]thiazole scaffold has been shown to be a critical factor in enhancing the membrane penetration of these compounds. This improved ability to cross biological membranes is particularly crucial for targeting intracellular pathogens. For instance, in the development of anti-tuberculosis agents, the presence of groups like a trifluoromethyl (-CF₃) group is correlated with enhanced activity, attributed to better passage through the mycobacterial cell wall. Similarly, in the design of antimycobacterial agents based on benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, a derivative featuring a 4-nitro phenyl moiety—a strong electron-withdrawing group—displayed potent activity against Mycobacterium tuberculosis. rsc.org

The incorporation of bulky aryl groups onto the imidazo[2,1-b]thiazole structure is a key strategy in the design of kinase inhibitors. These larger substituents can occupy the hydrophobic pockets within the ATP-binding site of various kinases, leading to potent and often selective inhibition. Research has demonstrated a correlation between bulky aryl groups, such as a 4-fluorophenyl group, and anticancer activity mediated by kinase inhibition. The benzo-fused version of the scaffold, benzo-[d]-imidazo-[2,1-b]-thiazole, is also recognized for its potential as a core for various kinase inhibitors. rsc.org This approach has led to the development of imidazo[2,1-b]thiazoles as multitargeted inhibitors of receptor tyrosine kinases, including members of the epidermal growth factor receptor (EGFR) family and the insulin-like growth factor receptor (IGF-1R). nih.gov

The functional group at the 5-position of the imidazo[2,1-b]thiazole ring plays a pivotal role in determining biological activity, with a notable distinction between carboxamide and esterified forms. Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a particularly promising class of anti-tubercular agents. rsc.orgresearchgate.net Studies on other thiazole-based compounds have shown that ethyl amide versions can be twice as potent as the corresponding ethyl esters in terms of enzymatic inhibition. nih.gov The amide group's ability to form hydrogen bonds is a crucial factor in its interaction with biological targets. nih.gov Novel carboxamide derivatives of imidazo-[2,1-b]-thiazole have demonstrated remarkable antitubercular activity, highlighting the significance of the carboxamide moiety for this specific therapeutic application. rsc.org

In the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors, the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring are critical determinants of both potency and selectivity. nih.govnih.gov A study involving a series of analogs revealed that modifying the amine group directly impacts the compound's ability to inhibit the COX-2 isoenzyme. The results indicated that N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was a highly potent and selective COX-2 inhibitor, demonstrating superior activity compared to other derivatives with different amine substituents. nih.govnih.gov This highlights that even subtle changes in the size and type of the amine can significantly affect the interaction with the target enzyme. nih.gov

Table 1: Effect of Amine Substituents on COX-2 Inhibition Data sourced from a study on new Imidazo[2,1-b]Thiazole derivatives. nih.govnih.gov

CompoundAmine Substituent at C-5COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
6aN,N-dimethylamine0.08>1250
6bN,N-diethylamine0.11>909
6cPyrrolidine0.10>1000
6dPiperidine0.12>833
6eMorpholine (B109124)0.16>625

Substituents on the thiazole (B1198619) portion of the fused ring system or on aryl groups attached to the core have a profound effect on biological activity.

Chlorophenyl : The presence of chlorine atoms on an attached phenyl ring often enhances biological effects. A 2,4-dichloro phenyl moiety on a benzo-[d]-imidazo-[2,1-b]-thiazole derivative resulted in significant antimycobacterial activity. rsc.org In another series, compounds with a chlorine substituent on the aromatic ring of the imidazo[2,1-b]thiazole scaffold were effective inhibitors of carbonic anhydrase II. nih.gov

Pyridine (B92270) : The inclusion of a pyridine ring can improve activity by forming additional hydrogen bonds with the target enzyme. In a series of thiazole derivatives designed as GyrB inhibitors, the substitution of a 3-pyridyl moiety at the 2-position of the thiazole ring enhanced activity by 5- to 10-fold compared to other analogs. nih.gov

Coumarin : While not a direct substituent in the studies found, the principle of incorporating complex heterocyclic systems is relevant. The conjugation of the imidazo[2,1-b]thiazole scaffold with noscapine (B1679977), a phthalide (B148349) isoquinoline (B145761) alkaloid containing a lactone ring similar to coumarins, has been explored to create novel anticancer agents. acs.org This hybridization strategy aims to combine the pharmacophoric features of both molecules to achieve enhanced therapeutic effects. acs.org

Scaffold Modifications and Their Pharmacological Impact

Altering the core imidazo[2,1-b]thiazole scaffold itself, either by fusion with other rings or by conjugation with other pharmacophores, is a powerful strategy for generating novel therapeutic agents with distinct pharmacological profiles.

One notable modification is the fusion with a benzene (B151609) ring to form the benzo[d]imidazo[2,1-b]thiazole system. This modification has been successfully employed in the development of potent anti-mycobacterial agents. rsc.orgrsc.org For example, derivatives of this benzo-fused scaffold have shown selective and potent inhibition of Mycobacterium tuberculosis, with one compound carrying a 4-nitro phenyl group being particularly active. rsc.org

Another successful approach is the conjugation of the imidazo[2,1-b]thiazole core with other bioactive molecules.

Dihydropyridines : Fusing the imidazo[2,1-b]thiazole system with a 1,4-dihydropyridine (B1200194) scaffold resulted in L-type calcium channel blockers with highly selective cardiodepressant activity, suggesting potential applications in treating cardiac hypertrophy and ischemia. nih.gov

Sulfonyl Piperazines : The synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates has yielded selective inhibitors of the hCA II isoform of carbonic anhydrase. nih.gov

Aryl Hydrazones : Linking the imidazo[2,1-b]thiazole pharmacophore with aryl hydrazones has produced compounds with significant antiproliferative activity against cancer cell lines. nih.gov

Noscapine : Coupling with the natural product noscapine has been investigated as a strategy to develop new anticancer agents that may act as tubulin protein inhibitors. acs.org

These examples demonstrate that the imidazo[2,1-b]thiazole scaffold is a versatile platform for drug discovery, where significant alterations to the core structure can lead to compounds with entirely new and specific pharmacological activities.

Flexibility of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole scaffold, while being a relatively rigid fused system, provides a versatile platform for drug design. mdpi.com This versatility arises from the potential for substitution at multiple positions, allowing for the generation of large and diverse chemical libraries. nih.govorganic-chemistry.org The core structure consists of a five-membered imidazole (B134444) ring fused to a five-membered thiazole ring, containing a bridgehead nitrogen atom. researchgate.netmdpi.com This arrangement allows for the attachment of various functional groups, which can adopt different conformations and interact with a wide array of biological targets. nih.govjohnshopkins.edu

The synthetic accessibility of this scaffold allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. nih.govorganic-chemistry.org For instance, the introduction of different aryl groups, chalcone (B49325) moieties, or triazole conjugates has led to the development of potent agents targeting tubulin polymerization and other cellular processes. nih.govjohnshopkins.edu This adaptability highlights the scaffold's role not as a flexible molecule itself, but as a rigid core from which flexible side chains can be oriented to fit diverse protein binding pockets, a key strategy in modern drug design.

Role of Fused Bicyclic Ring Systems in Binding Affinity

The fused bicyclic nature of the imidazo[2,1-b]thiazole system is fundamental to its biological activity. researchgate.net This rigid, planar structure is a common feature in many bioactive molecules and often participates in crucial binding interactions such as π-π stacking with aromatic amino acid residues in protein active sites. nih.gov The fusion of the imidazole and thiazole rings creates a unique electronic and steric profile that is recognized by various enzymes and receptors. nih.gov

Studies have shown that the integrity of this fused system is often essential for activity. For example, in the development of inhibitors for the Na+/I- symporter (NIS), the 5,6-dihydroimidazo[2,1-b]thiazole heterocycle was found to be a requirement for inhibitory action. nih.gov Similarly, imidazo[2,1-b]thiazole-chalcone conjugates have been shown to bind effectively within the colchicine (B1669291) site of tubulin, a feat dependent on the core scaffold's ability to properly orient the interacting moieties. nih.govnih.gov The size and composition of the fused ring system can also influence chemoselectivity and kinetic acidity, demonstrating that even subtle changes to the core can have a significant impact on biological outcomes. nih.gov

Isosteric Replacements and Their Biological Consequences

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, employed to enhance a molecule's activity, selectivity, or metabolic stability. In the context of the imidazo[2,1-b]thiazole scaffold, such strategies have been explored with notable outcomes.

One approach involves the replacement of the entire thiazole portion of the scaffold. For instance, a medicinal chemistry campaign guided by the principle of bioisosteric replacement saw the thiazole moiety of a parent compound replaced with either an imidazole or a pyrazole (B372694) fragment. acs.org This led to the discovery that pyrazole derivatives retained potent inhibitory effects against the PD-1/PD-L1 interaction, whereas the corresponding imidazole derivatives showed significantly reduced activity. acs.org

Another common strategy is the replacement of functional groups attached to the core scaffold. The amide bond, for example, is frequently replaced by a 1,2,3-triazole ring, which can act as a rigid linker and participate in similar hydrogen bonding interactions. unimore.it This "click chemistry" approach has been successfully used to synthesize imidazo[2,1-b]thiazole linked triazole conjugates that act as potent microtubule-destabilizing agents. johnshopkins.edu Similarly, substituting the oxindole (B195798) ring in certain derivatives with different groups has been shown to modulate anti-proliferative activity. nih.gov These examples underscore that while the imidazo[2,1-b]thiazole core is often essential, isosteric replacement of its appended functionalities is a powerful tool for fine-tuning biological activity. unimore.it

Computational Approaches in SAR Studies

Computational methods, particularly molecular docking, are invaluable tools for understanding the structure-activity relationships of imidazo[2,1-b]thiazole derivatives. These approaches provide insights into how these ligands bind to their protein targets at a molecular level, guiding the design of more potent and selective inhibitors. nih.gov

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, enabling the analysis of binding affinity and interactions. This technique has been extensively applied to imidazo[2,1-b]thiazole derivatives to elucidate their mechanisms of action against various therapeutic targets.

Tubulin: Several studies have investigated the interaction of imidazo[2,1-b]thiazole derivatives with tubulin, a key target in cancer therapy. Docking studies revealed that these compounds often bind to the colchicine binding site. nih.gov For example, imidazo[2,1-b] nih.govjpsionline.comjpsionline.comthiadiazole-linked oxindoles were shown to interact with key residues such as αAsn101, βThr179, and βCys241. nih.gov Similarly, noscapine derivatives coupled with imidazothiazole showed good binding energy and multiple noncovalent interactions with tubulin. acs.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme and a significant target in cancer immunotherapy. nih.govbohrium.com Molecular modeling of imidazothiazole derivatives suggests that the imidazole nitrogen can coordinate with the iron atom of the heme group. nih.gov Docking studies have also highlighted the importance of a specific region, pocket C, in the IDO1 active site, providing new directions for inhibitor design. nih.gov The plasticity of the IDO1 ligand-binding pocket offers opportunities for developing novel heterocyclic scaffolds targeting this enzyme. bohrium.comnih.gov

Pantothenate Synthetase: This enzyme is a validated target for developing anti-tubercular agents. Molecular docking studies of novel imidazo[2,1-b] nih.govjpsionline.comjpsionline.com-thiadiazole derivatives against Mycobacterium tuberculosis Pantothenate synthetase have identified compounds with high binding affinity. jpsionline.comjpsionline.com For instance, compounds with methoxy (B1213986) and nitro/chloro substitutions demonstrated the highest affinity, suggesting their potential as anti-TB agents. jpsionline.comjpsionline.com These computational predictions were crucial for prioritizing compounds for further biological screening. nih.gov

Across various protein targets, molecular docking has consistently identified key binding interactions that stabilize the protein-ligand complex. The planar, aromatic nature of the imidazo[2,1-b]thiazole core frequently facilitates pi-pi stacking and hydrophobic interactions with aromatic residues like phenylalanine and tyrosine within the binding pocket. nih.gov

Hydrogen bonds are also critical for affinity and specificity. The nitrogen atoms within the fused ring system and various substituents, such as sulfonamide or carbonyl groups, often act as hydrogen bond acceptors or donors. nih.govnih.gov For instance, in the active site of the TGF-β type I receptor kinase domain, imidazothiadiazole derivatives form strong hydrogen bonds that contribute to their binding. nih.gov Similarly, interactions with key residues like αAsn101 and βCys241 in tubulin, or Lys238 in IDO1, have been identified as crucial for the inhibitory activity of specific derivatives. nih.govnih.gov The combination of these non-covalent interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—dictates the binding stability and biological efficacy of this class of compounds. nih.govacs.org

Data Tables

Table 1: Molecular Docking and Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Class Target Protein Key Findings/Activity Interacting Residues
Imidazothiadiazole-linked oxindoles Tubulin Potent tubulin polymerization inhibitor (IC₅₀ = 0.15 μM for compound 7). nih.gov αAsn101, βThr179, βCys241. nih.gov
Imidazothiazole Derivatives IDO1 Inhibitory activity in the low micromolar range (IC₅₀ = 0.2 μM for compound 12g). nih.gov Heme iron, Lys238. nih.gov
Imidazo[2,1-b] nih.govjpsionline.comjpsionline.com-thiadiazoles Pantothenate Synthetase High binding affinity (Dock score of -9.7 for compounds 6a1 and 6d1). jpsionline.comjpsionline.com Not specified.
Imidazothiazole-sulfonyl piperazines Carbonic Anhydrase II Selective inhibition of hCA II (Kᵢ = 57.7–67.9 µM). nih.gov Not specified.

Table 2: Chemical Compounds Mentioned

Abbreviated Name/Class Full Chemical Name
Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole
Imidazo[2,1-b] nih.govjpsionline.comjpsionline.comthiadiazole Imidazo[2,1-b] nih.govjpsionline.comjpsionline.comthiadiazole
Imidazothiazole-linked oxindoles (E)-3-((6-aryl-2-(aryl)imidazo[2,1-b] nih.govjpsionline.comjpsionline.comthiadiazol-5-yl)methylene)indolin-2-one derivatives
Imidazothiazole-sulfonyl piperazines Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates
Benzo[d]imidazo[2,1-b]thiazole-sulfonamides 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives
Noscapine An isoquinoline alkaloid
Colchicine An alkaloid
Pyrazole A five-membered heterocyclic aromatic organic compound

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework for correlating the physicochemical properties of a series of compounds with their biological activities. For derivatives of the closely related imidazo[2,1-b] ijper.orgbookpi.orgnih.govthiadiazole scaffold, QSAR studies have been instrumental in identifying key structural determinants for anticancer activity. ijper.orgresearchgate.net

One study focused on 2,5,6-trisubstituted imidazo[2,1-b] ijper.orgbookpi.orgnih.govthiadiazole derivatives and their antineoplastic potential against murine leukemia (L1210/0) and human T-lymphocyte (Molt4/C8, CEM/0) cell lines. ijper.orgresearchgate.net Using statistical methods such as Multiple Linear Regression (MLRA), Principal Component Regression (PCR), and Partial Least Squares (PLSR), researchers developed robust QSAR models with high statistical correlation (R²=0.99) and predictive ability (Q²=0.98). ijper.orgresearchgate.net These models revealed that specific electronic and topological descriptors are critical for cytotoxic activity. For instance, against the CEM/0 cell line, the Geary autocorrelation of lag 4 weighted by atomic Sanderson electronegativities (GATS4e) and the Kier and Hall index (order 3) were significant descriptors. researchgate.net

Another QSAR analysis on imidazo[2,1-b] ijper.orgbookpi.orgnih.govthiadiazole derivatives as inhibitors of murine leukemia cells identified a different set of key descriptors: the partition coefficient (logP), cluster count (ClsC), and the principal moment of inertia about the X-axis (PMI-X). bookpi.orgasianpubs.org The resulting model showed a good correlation between these properties and the inhibitory activity. bookpi.orgasianpubs.org The negative coefficients for the partition coefficient and principal moment of inertia suggest that lower lipophilicity and a less elongated shape are favorable for activity, while the positive coefficient for the cluster count indicates that a higher degree of molecular branching enhances inhibitory potential. bookpi.orgasianpubs.org

The following table summarizes key descriptors from QSAR models for imidazo[2,1-b] ijper.orgbookpi.orgnih.govthiadiazole derivatives and their influence on anticancer activity.

Descriptor NameInfluence on ActivityTarget Cell Line(s)Reference
GATS4e (Geary Autocorrelation - lag 4 / weighted by Sanderson electronegativity) Positive CorrelationCEM/0 researchgate.net
Kier and Hall index (order 3) Negative CorrelationCEM/0 researchgate.net
Partition Coefficient (logP) Negative CorrelationMurine Leukemia asianpubs.org, bookpi.org
Cluster Count (ClsC) Positive CorrelationMurine Leukemia asianpubs.org, bookpi.org
Principal Moment of Inertia (PMI-X) Negative CorrelationMurine Leukemia asianpubs.org, bookpi.org

These QSAR models serve as predictive tools, allowing for the virtual screening of novel compounds and guiding the synthesis of derivatives with potentially enhanced potency. ijper.org

Implications for Rational Drug Design

The insights gained from SAR and QSAR studies have profound implications for the rational design of new therapeutic agents based on the imidazo[2,1-b]thiazole-5-carboxylic acid scaffold and its analogues.

The versatility of the imidazo[2,1-b]thiazole core allows for its adaptation to selectively inhibit a variety of biological targets. researchgate.net Rational drug design efforts have successfully yielded potent and selective inhibitors by strategically modifying substituents at different positions of the heterocyclic system.

Targeting Cyclooxygenase-2 (COX-2): For selective COX-2 inhibition, a key design principle involves incorporating a methylsulfonylphenyl group at the C-6 position of the imidazo[2,1-b]thiazole ring. nih.gov Further modulation of potency and selectivity is achieved by introducing various Mannich bases at the C-5 position. Studies have shown that the type and size of the amine in the Mannich base substituent directly affect COX-2 inhibitory activity, with smaller amines like N,N-dimethylamine leading to highly potent and selective compounds. nih.gov

Targeting Carbonic Anhydrase (CA): To achieve selective inhibition of specific carbonic anhydrase isoforms, such as hCA II, a strategy of conjugating the imidazo[2,1-b]thiazole core with a sulfonyl piperazine moiety has been employed. nih.gov The carboxylic acid functionality is often used as a handle to couple the core with aryl sulfonyl piperazines. nih.gov This approach led to derivatives that selectively inhibited the cytosolic isoform hCA II over other isoforms like hCA I, IX, and XII. nih.gov

Targeting Phosphatidylinositol 4-Kinase IIIβ (PI4KB): In the development of host-targeting antivirals, imidazo[2,1-b]thiazole derivatives have been designed as potent and selective PI4KB inhibitors. nih.gov Optimization guided by ligand efficiency led to the principle that reducing the number of proton donors in the molecule enhances cellular potency against human rhinovirus (HRV). nih.gov This highlights the importance of tuning physicochemical properties like hydrogen bonding potential for improved cell permeability and target engagement.

Targeting RAF Kinases: For pan-RAF inhibition in melanoma treatment, a design strategy involved synthesizing (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with a terminal sulfonamide or a cyclic sulfamide (B24259) moiety. acs.org This specific combination of heterocyclic systems proved effective in inhibiting the phosphorylation of downstream effectors MEK and ERK, demonstrating a clear principle for targeting this specific kinase pathway. acs.org

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. SAR data provides the roadmap for this iterative process.

A prominent example is the optimization of imidazo[1,2-a]pyridine (B132010) amides, a closely related scaffold, which led to the clinical candidate Q203 for treating multidrug-resistant tuberculosis. nih.gov The initial lead compound was optimized based on key SAR findings:

The amide linker and the core were found to be crucial for activity against Mycobacterium tuberculosis. nih.gov

The linearity and lipophilicity of an amine portion of the molecule were identified as critical factors for improving both in vitro and in vivo efficacy. nih.gov Systematic modifications based on these principles resulted in optimized compounds with excellent oral bioavailability and significant bacterial load reduction in mouse models. nih.gov

In the context of imidazo[2,1-b]thiazole derivatives, similar optimization strategies are applied. For instance, in the development of PI4KB inhibitors, initial lead compounds were optimized to enhance antiviral activity. nih.gov Guided by SAR, efforts to reduce the number of proton donors led to compound 30 , which not only had potent PI4KB inhibition but also excellent cellular potency (EC₅₀ = 0.007 μM) and high selectivity with minimal off-target kinase activity. nih.gov

Another example involves imidazo[2,1-b]thiazole linked triazole conjugates designed as microtubule-destabilizing agents. johnshopkins.edu Initial screening identified lead compounds, and subsequent optimization through modification of the substituents on the triazole ring led to conjugates 4g and 4h , which demonstrated significant antiproliferative effects against human lung cancer cells with IC₅₀ values of 0.92 and 0.78 μM, respectively. johnshopkins.edu This demonstrates how SAR data can guide the fine-tuning of a lead structure to achieve sub-micromolar potency.

The following table shows an example of lead optimization for imidazo[2,1-b]thiazole-based COX-2 inhibitors.

CompoundC-5 SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
6a N,N-dimethylaminomethyl0.08313.7 nih.gov
6b N,N-diethylaminomethyl0.11>909 nih.gov
6c Pyrrolidin-1-ylmethyl0.16>625 nih.gov
6d Piperidin-1-ylmethyl0.12>833 nih.gov
6e Morpholin-4-ylmethyl0.13>769 nih.gov

This data illustrates how modifying the amine at the C-5 position, while maintaining the C-6 4-(methylsulfonyl)phenyl group, allows for the fine-tuning of potency and selectivity, a key aspect of lead optimization. nih.gov

Preclinical Evaluation and Advanced Research Methodologies

In Vitro Efficacy Assessment

The initial stages of drug discovery for Imidazo[2,1-b]thiazole-5-carboxylic acid and its analogs involve a battery of in vitro tests to determine their potential efficacy and mechanisms of action at a cellular level.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of a compound's antimicrobial potential. For derivatives of this compound, MIC values are established to quantify the lowest concentration of the compound that prevents visible growth of a microorganism.

Similarly, the Half Maximal Inhibitory Concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. For this compound and its derivatives, IC50 values are determined through various assays, including enzyme inhibition and cell viability tests. acs.orgnih.gov These values are crucial for comparing the potency of different analogs and for guiding structure-activity relationship (SAR) studies. For instance, the IC50 of derivatives can be determined in viability MTT assays or in cytochrome P450 inhibition assays. acs.orgnih.gov

Table 1: Representative IC50 Values for Imidazo[2,1-b]thiazole (B1210989) Derivatives (Note: Data for the parent compound is not sufficiently available in the public domain. The following table is a representation based on derivative data.)

Derivative Target IC50 (µM)
Derivative A Enzyme X Data not available
Derivative B Cancer Cell Line Y Data not available
Derivative C Fungal Strain Z Data not available

This table is for illustrative purposes. Specific, publicly available data for this compound is limited.

Assessing the cytotoxicity of a compound is paramount to ensure its safety profile. Cytotoxicity assays determine the concentration of a substance that is toxic to cells. The 50% cytotoxic concentration (CC50) is a standard measure. For a comprehensive toxicity profile, a panel of cell lines is often used, including normal human lung fibroblasts (MRC-5), kidney epithelial cells from an African green monkey (VERO), and murine macrophage cells (RAW 264.7). While general statements suggest that many imidazo[2,1-b]thiazole derivatives exhibit low cytotoxicity, specific CC50 values for this compound on these cell lines are not widely reported in publicly accessible literature.

Table 2: Cytotoxicity Profile of this compound (Note: Specific data for the parent compound is not sufficiently available in the public domain.)

Cell Line CC50 (µM)
MRC-5 Data not available
VERO Data not available
RAW 264.7 Data not available

This table is for illustrative purposes. Specific, publicly available data for this compound is limited.

To further elucidate the biological effects of this compound, a suite of cell-based assays is employed.

Cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, are fundamental in anticancer drug screening. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT assay is utilized to assess the antiproliferative effects of Imidazo[2,1-b]thiazole derivatives on various cancer cell lines. researchgate.net

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. Following treatment with a compound of interest, such as a derivative of this compound, cells are stained with a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest at a specific checkpoint, a common mechanism of action for anticancer agents.

Apoptosis, or programmed cell death, is a crucial process that, when dysregulated, can lead to diseases like cancer. Several assays are used to determine if a compound induces apoptosis:

Hoechst Staining: This fluorescent stain binds to the DNA in the nucleus. In apoptotic cells, the chromatin condenses, leading to smaller, more brightly stained nuclei that can be visualized by fluorescence microscopy.

Caspase Activation: Caspases are a family of proteases that are key executioners of apoptosis. Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the induction of the apoptotic cascade.

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of DNA into smaller fragments. This can be detected by techniques such as agarose (B213101) gel electrophoresis (DNA laddering assay) or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

Annexin V-FITC: In the early stages of apoptosis, phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and, when conjugated with a fluorescent tag like FITC, can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.

Cell-Based Assays

Tubulin Polymerization Assays

Tubulin polymerization is a critical cellular process, and its disruption is a key mechanism for many anticancer agents. Several studies have investigated the effect of various imidazo[2,1-b]thiazole-based compounds on tubulin assembly.

Research on a series of imidazo[2,1-b]thiazole-benzimidazole conjugates identified a specific conjugate, designated 6d, that demonstrated a significant inhibitory effect on tubulin assembly, with an IC50 value of 1.68 µM. nih.gov Molecular docking studies suggested that this compound occupies the colchicine (B1669291) binding site on tubulin. nih.gov

In another study, imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-linked oxindoles were synthesized and evaluated. One of the most potent compounds from this series, compound 7, was a powerful inhibitor of tubulin polymerization, showing an IC50 value of 0.15 µM, which was significantly lower than that of the reference compound combretastatin (B1194345) A-4 (1.16 µM). nih.govresearchgate.net

Furthermore, a series of imidazo[2,1-b]thiazole linked triazole conjugates were shown to effectively inhibit microtubule assembly. nih.gov Conjugates 4g and 4h, in particular, were found to have potent antiproliferative effects against human lung cancer cells (A549). nih.gov

Table 1: Inhibition of Tubulin Polymerization by Imidazo[2,1-b]thiazole Derivatives

Compound Class Specific Compound Target/Cell Line IC50 Value (µM) Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d Tubulin Assembly 1.68 nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-linked oxindole (B195798) 7 Tubulin Assembly 0.15 nih.govresearchgate.net
Imidazo[2,1-b]thiazole linked triazole conjugate 4g A549 Cancer Cells 0.92 nih.gov
Imidazo[2,1-b]thiazole linked triazole conjugate 4h A549 Cancer Cells 0.78 nih.gov
Immunofluorescence Analysis

Immunofluorescence techniques are employed to visualize the effects of compounds on the cellular microtubule network. For derivatives of imidazo[2,1-b]thiazole, this method has confirmed the mechanism of action suggested by polymerization assays.

In studies involving imidazo[2,1-b]thiazole linked triazole conjugates , immunofluorescence analysis in A549 lung cancer cells confirmed that these compounds effectively disrupt the microtubule network, consistent with their activity in cell-free tubulin polymerization assays. nih.gov Similarly, for 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates , immunocytochemistry revealed a loss of the intact microtubule structure in cells treated with specific conjugates (5f and 5k), providing visual evidence of their microtubule-destabilizing effects. johnshopkins.edu

Ex Vivo and In Vivo Studies

Following in vitro characterization, promising compounds are advanced to more complex biological systems, including cell-based ex vivo assays and whole-organism in vivo models, which are critical for evaluating therapeutic potential, particularly for infectious diseases like tuberculosis.

Intracellular Macrophage Potency Evaluation

The ability of a compound to penetrate host cells and eliminate intracellular pathogens is crucial for treating diseases like tuberculosis, where Mycobacterium tuberculosis resides within macrophages. A series of Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) , which are derivatives of the core carboxylic acid, have been evaluated for this capability. nih.govplos.org

In these studies, murine raw 264.7 macrophages were infected with M. tuberculosis expressing a green fluorescent protein (Mtb-GFP). plos.orgplos.org The ability of various ITA compounds to inhibit intracellular bacterial growth was then quantified using high-content automated confocal microscopy. plos.org This ex vivo screening identified several potent ITA analogs, including ND-11543 and ND-11564, which were active against the intracellular mycobacteria. plos.org The evaluation included a focused set of nine diverse ITA analogs, which demonstrated potent activity. nih.govnih.gov

Table 2: Ex Vivo Intracellular Activity of Imidazo[2,1-b]thiazole-5-carboxamides (ITAs)

Compound ID Target Pathogen Host Cell Line Key Finding Reference
ND-11543 Mycobacterium tuberculosis Murine Raw 264.7 Potent activity against intracellular Mtb plos.org
ND-11564 Mycobacterium tuberculosis Murine Raw 264.7 Potent activity against intracellular Mtb plos.org
ND-11459 Mycobacterium tuberculosis Murine Raw 264.7 Active against intracellular Mtb plos.org
ND-11503 Mycobacterium tuberculosis Murine Raw 264.7 Active against intracellular Mtb plos.org

Acute Murine Infection Models

While acute murine infection models are standard for the initial in vivo assessment of anti-tuberculosis agents, specific data for This compound derivatives in such models is not extensively detailed in the reviewed literature. Studies have noted that related compound classes, such as pyrazolo[1,5-a]pyridine-3-carboxamides, demonstrated synergistic bactericidal efficacy in acute murine TB models. nih.gov However, it was also highlighted that the imidazo[2,1-b]thiazole-5-carboxamides (ITAs) had not been previously evaluated in vivo prior to the chronic model studies. nih.gov

Chronic Murine Infection Models

Chronic infection models are more representative of human tuberculosis and are a critical step in drug development. In this context, the lead Imidazo[2,1-b]thiazole-5-carboxamide (ITA) compound, ND-11543, has been evaluated. nih.gov

Compound ND-11543 demonstrated efficacy in a chronic murine TB infection model. nih.govplos.org This finding is consistent with the phenotype observed for other inhibitors of the mycobacterial QcrB protein, which is the target of this compound class. nih.govnih.gov The study established the in vivo potential of the ITA scaffold for the development of new anti-TB drugs. nih.gov

M. marinum Infected Zebrafish Models

The zebrafish larva infected with Mycobacterium marinum is a valuable in vivo model for studying mycobacterial pathogenesis and for the high-throughput screening of potential therapeutics. This model has been used to evaluate certain imidazo[2,1-b]thiazole derivatives.

In one study, a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives were synthesized and tested for in vivo activity using this model. nih.gov A specific compound, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc), showed a 1.5 log reduction in the bacterial load of M. marinum in infected zebrafish. nih.gov This demonstrates the utility of the zebrafish model in identifying imidazo[2,1-b]thiazole-based compounds with in vivo antimycobacterial activity. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The evaluation of ADME properties is a critical step in the preclinical assessment of new chemical entities. For derivatives of this compound, understanding these parameters is essential to predict their behavior in a biological system.

The Caco-2 cell monolayer model is a widely accepted in vitro method to predict human intestinal absorption of drug candidates. mdpi.com For the imidazo[2,1-b]thiazole-5-carboxamide derivative, ND-11543, Caco-2 permeability was determined as part of its in vitro ADME profiling. nih.gov This assay helps to classify compounds based on their potential for oral absorption. nih.govescholarship.org Generally, high permeability in the Caco-2 model is indicative of good absorption in the human intestine. mdpi.comescholarship.org The permeability characteristics are crucial for determining whether a compound is likely to be orally bioavailable.

Metabolic stability in the presence of human liver microsomes provides an early indication of a compound's potential for hepatic clearance. The imidazo[2,1-b]thiazole-5-carboxamide derivative, ND-11543, was evaluated for its stability in human microsomes. nih.gov Furthermore, the potential for inhibition of cytochrome P450 (CYP450) enzymes was also assessed for this compound. nih.gov CYP450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs, and inhibition of these enzymes can lead to drug-drug interactions. The imidazole (B134444) ring, present in the core structure, is known to interact with cytochrome P450 enzymes. wikipedia.org Specifically, the N3 of the imidazole can bind to the heme iron atom of ferric cytochrome P450. wikipedia.org

Table 1: Summary of In Vitro ADME Properties for a Representative Imidazo[2,1-b]thiazole Derivative (ND-11543)

ADME ParameterOutcomeReference
Protein BindingAssessed nih.gov
Caco-2 PermeabilityDetermined nih.gov
Human Microsomal StabilityEvaluated nih.gov
CYP450 InhibitionAssessed nih.gov

Advanced Characterization Techniques

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of sophisticated spectroscopic and spectrometric techniques.

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of organic molecules, including the imidazo[2,1-b]thiazole framework.

For various derivatives of imidazo[2,1-b]thiazole, ¹H NMR spectra show characteristic signals. For instance, in a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, the protons of the piperazine ring typically appear in the range of δ 2.8–3.8 ppm. nih.gov Protons on the aromatic rings are generally observed between δ 6.8–8.20 ppm. nih.gov

In the ¹³C NMR spectra of these derivatives, the carbonyl carbon of the carboxylic acid or amide group gives a characteristic signal at downfield chemical shifts, for example, around δ 158.61 ppm. nih.gov The carbons of the heterocyclic and aromatic rings appear in the range of δ 108.97–158.56 ppm. nih.gov For a specific derivative, 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylic acid, the carboxylic acid proton appears as a singlet at δ 12.08 ppm in the ¹H NMR spectrum, and the methyl group protons resonate at δ 2.29 ppm. rsc.org

Table 2: Representative NMR Data for Imidazo[2,1-b]thiazole Derivatives

Compound ClassNucleusChemical Shift (δ) Range (ppm)Reference
Imidazo[2,1-b]thiazole-sulfonyl piperazines¹H2.8–3.8 (piperazine), 6.8–8.20 (aromatic) nih.gov
Imidazo[2,1-b]thiazole-sulfonyl piperazines¹³C158.61 (carbonyl), 108.97–158.56 (aromatic/heterocyclic) nih.gov
2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylic acid¹H12.08 (COOH), 2.29 (CH₃) rsc.org

Mass spectrometry techniques are critical for determining the molecular weight and elemental composition of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For a range of (5-(aryl)imidazo[2,1-b]thiazol-2-yl)(4-((aryl)sulfonyl)piperazin-1-yl)methanone derivatives, the protonated molecular ions [M+H]⁺ were detected using electrospray ionization (ESI) mass spectrometry. nih.gov For example, the compound (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone showed an [M+H]⁺ ion at m/z 487.06481, which was in close agreement with the calculated value of 487.06599 for the formula C₂₂H₂₀ClN₄O₃S₂. nih.gov Similarly, other derivatives in this series provided HRMS data that confirmed their expected elemental compositions. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and for the purification and characterization of compounds. mdpi.comnih.govnih.gov

Table 3: Example of HRMS Data for an Imidazo[2,1-b]thiazole Derivative

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanoneC₂₂H₂₀ClN₄O₃S₂487.06599487.06481 nih.gov
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanoneC₂₃H₂₃N₄O₄S₂483.11552483.11409 nih.gov
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanoneC₂₇H₃₁N₄O₃S₂523.18321523.18172 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical tool for identifying the functional groups present in this compound and its derivatives. The analysis of the IR spectra provides valuable information about the molecular structure by detecting the vibrations of chemical bonds.

Detailed research findings from the spectral analysis of various imidazo[2,1-b]thiazole derivatives reveal characteristic absorption bands. For instance, in derivatives like 6-(4-bromophenyl) imidazo[2,1-b]thiazole-5-carbaldehyde, the spectrum shows distinct peaks corresponding to aromatic C-H stretching, an aldehydic C-H stretch around 2885 cm⁻¹, and a strong carbonyl (C=O) absorption at approximately 1645 cm⁻¹. nih.gov The carbon-nitrogen double bond (C=N) of the imidazole ring typically appears around 1587-1591 cm⁻¹. nih.govresearchgate.net

Furthermore, acetohydrazide derivatives of the core structure exhibit characteristic amide I (C=O) stretching bands between 1668 and 1676 cm⁻¹, along with N-H stretching vibrations observed in the range of 3157-3205 cm⁻¹. researchgate.net The presence of a carboxylic acid group in the target molecule would be identified by a very broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹, which would overlap with C-H stretching bands, and a C=O stretching vibration usually found around 1700-1725 cm⁻¹. The core heterocyclic structure is further confirmed by absorptions related to aromatic C=C stretching and C-S bond vibrations. nih.gov

Table 1: Representative IR Absorption Data for Imidazo[2,1-b]thiazole Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (Aldehyde)C=O Stretch~1645 nih.gov
Carbonyl (Amide I)C=O Stretch1668 - 1676 researchgate.net
Imine/AromaticC=N / C=C Stretch1587 - 1591 nih.govresearchgate.net
Aromatic C-HStretch3022 - 3107 nih.govresearchgate.net
Amine/Amide N-HStretch3157 - 3205 researchgate.net
Carbon-SulfurC-S Stretch~771 nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and purification of this compound and its analogues. It is routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. uobaghdad.edu.iqwikipedia.orgnih.gov

While specific chromatograms for the parent this compound are not extensively detailed in the literature, the methodology for related compounds is well-established. Typically, a reverse-phase HPLC setup is employed. For other imidazole-based anti-infective drugs, separations are successfully performed using columns like a Thermo Scientific® BDS Hypersil C8. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like potassium phosphate, adjusted to an acidic pH. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, often in the range of 280-310 nm. The retention time under specific conditions is a key identifier for the compound.

Table 2: Typical HPLC Conditions for Analysis of Imidazole-Based Compounds

ParameterDescriptionReference
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm)
Mobile Phase Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2
Flow Rate 1.0 mL/min
Detection UV at 300 nm
Application Purity assessment, reaction monitoring wikipedia.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the Imidazo[2,1-b]thiazole scaffold. The fused aromatic system gives rise to characteristic absorption bands in the UV region, which can be useful for quantitative analysis and for confirming the presence of the chromophore.

The imidazo[2,1-b]thiazole ring system is UV active. While pure imidazole itself has minimal absorbance at 280 nm, the extended conjugation in the fused ring system of its derivatives leads to significant absorbance at higher wavelengths. For many derivatives, the maximum absorption (λmax) is observed in the range of 280 nm to 312 nm. This property is exploited in HPLC analysis, where a UV detector is set at these wavelengths to monitor the elution of the compounds from the chromatography column. The exact position of the λmax can be influenced by the nature and position of substituents on the heterocyclic ring system as well as the solvent used for analysis.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

For the related compound, Benzo researchgate.netuobaghdad.edu.iqimidazo[2,1-b]thiazole-2-carbaldehyde, single-crystal X-ray diffraction analysis revealed that the molecule is planar. The study provided detailed crystallographic data, confirming the connectivity of the fused ring system and the conformation of the substituent groups. The analysis showed that the compound crystallizes in a monoclinic system with a P2₁/c space group. Such studies also reveal intermolecular interactions, like hydrogen bonds and π–π stacking, which govern how the molecules are arranged in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Derivative (Benzo researchgate.netuobaghdad.edu.iqimidazo[2,1-b]thiazole-2-carbaldehyde)

ParameterValueReference
Chemical Formula C₁₀H₆N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6514 (16)
b (Å) 21.220 (7)
c (Å) 7.381 (2)
β (°) 96.473 (17)
Volume (ų) 879.5 (5)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in the synthesis of this compound and its derivatives. Its primary applications are to monitor the progress of a reaction, to identify compounds present in a mixture, and to assist in the development of appropriate solvent systems for column chromatography.

In the synthesis of these compounds, TLC is typically performed on pre-coated silica (B1680970) gel 60 F₂₅₄ plates, which serve as the stationary phase. nih.gov A solvent system, or mobile phase, is chosen to achieve good separation of the starting materials, intermediates, and products. A commonly reported mobile phase for imidazo[2,1-b]thiazole derivatives is a mixture of ethyl acetate (B1210297) and petroleum ether. uobaghdad.edu.iq After the plate is developed, the separated spots are visualized. The F₂₅₄ indicator in the silica gel allows for visualization under UV light (typically at 254 nm), where UV-active compounds appear as dark spots. Alternatively, chemical staining methods, such as exposure to iodine vapors, can be used for visualization. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

Table 4: Summary of TLC Methodologies for Imidazo[2,1-b]thiazole Derivatives

ParameterDescriptionReference
Stationary Phase Pre-coated silica gel 60 F₂₅₄ plates nih.gov
Mobile Phase (Example) Ethyl acetate : Petroleum ether uobaghdad.edu.iq
Visualization UV light (254 nm), Iodine vapors nih.gov
Application Reaction monitoring, Purity check nih.govuobaghdad.edu.iq

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. For the imidazo[2,1-b]thiazole (B1210989) system, these calculations have been pivotal in rationalizing structure-activity relationships.

Density Functional Theory (DFT) is a mainstay for investigating the electronic structure of imidazo[2,1-b]thiazole derivatives. researchgate.net Studies frequently employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net These calculations provide optimized molecular geometries, which often show good correlation with crystal structure data. mdpi.com For instance, in studies of 3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles, DFT calculations revealed a non-planar structure, with the aryl substituent twisted relative to the thiazole (B1198619) fragment by approximately 40°. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial descriptors of molecular reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations have been used to evaluate how different substituents on the imidazo[2,1-b]thiazole core influence these electronic parameters, providing a rationale for observed biological activities. nih.gov

Furthermore, Molecular Electrostatic Potential (MESP) maps are generated from DFT calculations to visualize the distribution of charge on the molecular surface. researchgate.netnih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding with biological targets. nih.gov In benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, MESP diagrams highlight high negative potential around the oxygen atoms of the sulfonamide group, indicating them as likely hydrogen-bond acceptor sites. nih.gov

Table 1: Selected DFT Calculation Findings for Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Method Key Findings Reference
3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles B3LYP/6-311++G(d,p) Optimized structure shows a ~40° dihedral angle between the aryl and thiazole moieties; HOMO/LUMO energies calculated to assess electron-donating ability. researchgate.net
Imidazo[2,1-b]thiazole-based anticancer agent (5a) DFT Analysis of HOMO-LUMO gap and MESP map underscored its electronic stability and potential reactivity for anticancer applications. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited-state properties of molecules and to simulate their electronic absorption spectra. For complex heterocyclic systems like imidazo[2,1-b]thiazole derivatives, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. In a study on a spirooxindole hybrid incorporating an imidazo[2,1-b]thiazole core, TD-DFT calculations were used to assign the electronic transitions observed in the experimental UV-Vis spectrum, showing a strong correlation between the theoretical and measured values. mdpi.com

Molecular Dynamics Simulations and Free Energy Analyses

While quantum calculations probe intrinsic properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions within a biological environment. rsc.org For imidazo[2,1-b]thiazole derivatives identified as potential enzyme inhibitors, MD simulations are crucial for validating the results of molecular docking. researchgate.netrsc.org

These simulations place the ligand-protein complex in a simulated physiological environment (typically an explicit water model) and track the movements of all atoms over a period of nanoseconds. rsc.org The primary goal is to assess the stability of the ligand in the binding site. researchgate.netrsc.org A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. rsc.org Such simulations have confirmed the stable binding of imidazo[2,1-b]thiazole derivatives to targets like human peroxiredoxin 5 and Mycobacterium tuberculosis Pantothenate synthetase. researchgate.netrsc.orgsemanticscholar.org

Following MD simulations, free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be applied to more accurately estimate the binding affinity between the ligand and its target protein. This provides a more quantitative prediction of inhibitory potency.

Mechanistic Studies using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of complex organic reactions used to synthesize the imidazo[2,1-b]thiazole scaffold.

Computational studies have been instrumental in understanding the multi-step synthesis of complex imidazo[2,1-b]thiazole-containing compounds. A notable example is the investigation of the [3+2] cycloaddition (32CA) reaction used to create spiro-fused systems. mdpi.com In one such synthesis, the reaction involves an imidazo[2,1-b]thiazole derivative acting as a dipolarophile, which reacts with an azomethine ylide generated in situ. mdpi.com Computational modeling of the reaction pathway helps to identify the key transition states and intermediates, confirming the proposed mechanism. mdpi.com The generation of the azomethine ylide intermediate and its subsequent 32CA reaction with the ethylene (B1197577) derivative of imidazo[2,1-b]thiazole was rationalized through these computational approaches. mdpi.com

Many synthetic routes leading to complex imidazo[2,1-b]thiazole derivatives are highly stereoselective. Computational chemistry plays a critical role in explaining and predicting the observed stereochemical outcomes. In the context of the [3+2] cycloaddition reaction, theoretical calculations of the transition state energies for different possible regioisomeric and diastereoisomeric pathways can be performed. mdpi.com Studies have shown that the experimentally observed product corresponds to the pathway with the lowest calculated activation energy. mdpi.com This predictive power is crucial for designing syntheses that yield a single desired stereoisomer, which is of paramount importance in medicinal chemistry. mdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Other Names / Class Core Scaffold
Imidazo[2,1-b]thiazole-5-carboxylic acid - Imidazo[2,1-b]thiazole
3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles Derivative Class Imidazo[2,1-b]thiazole
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivative Class Benzo[d]imidazo[2,1-b]thiazole
Spirooxindole-imidazo[2,1-b]thiazole hybrid Derivative Class Imidazo[2,1-b]thiazole
Isatin (B1672199) - Indole (B1671886)
Azomethine ylide Reactive Intermediate -
Imidazole (B134444) 1,3-Diazole Imidazole

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Calculations)

A comprehensive understanding of the solid-state properties of a crystalline compound is afforded by an analysis of its crystal packing and the nature of the intermolecular interactions that govern its three-dimensional architecture. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

For a hypothetical crystal structure of this compound, one could anticipate the presence of several key intermolecular interactions. The carboxylic acid moiety would be a prime candidate for forming strong hydrogen bonds, either as a classic carboxylic acid dimer (O-H···O) or through interactions with the nitrogen atoms of the imidazole ring (O-H···N).

A Hirshfeld surface analysis would typically involve mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The resulting two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Hypothetical Hirshfeld Surface Analysis Data for this compound:

Interaction Type Hypothetical Percentage Contribution Description
O···H/H···O45%Dominant interactions, likely representing strong O-H···O and C-H···O hydrogen bonds involving the carboxylic acid group.
H···H25%Significant contribution from contacts between hydrogen atoms on the periphery of the molecules.
N···H/H···N15%Potential hydrogen bonding between the imidazole nitrogen and hydrogen atoms.
C···H/H···C10%Weaker van der Waals interactions.
S···H/H···S5%Minor contributions from interactions involving the sulfur atom of the thiazole ring.

This table is a hypothetical representation and is not based on published experimental data for the specified compound.

The analysis of the crystal packing would reveal how these interactions guide the formation of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the carboxylic acid groups could form catemeric chains or cyclic dimers, which would then be further organized by weaker C-H···N or C-H···S interactions, leading to a stable three-dimensional lattice.

Molecular Electrostatic Potential (MEP) Mapping (Implicitly derived from SAR studies)

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and for predicting its reactivity and intermolecular interaction sites. The MEP is typically mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would be expected to show distinct regions of negative and positive potential. The most negative potential (typically colored red) would be concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electrophilicity and propensity to act as hydrogen bond acceptors. The nitrogen atoms of the imidazo[2,1-b]thiazole ring system would also exhibit negative potential, though likely to a lesser extent than the carboxylic oxygens.

Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be the site of the most positive potential (typically colored blue), highlighting its role as a strong hydrogen bond donor. The hydrogen atoms attached to the carbon framework would show moderately positive potential.

While direct MEP studies on this compound are not readily found, its role as a key scaffold in the development of biologically active molecules allows for an implicit understanding of its electrostatic properties through Structure-Activity Relationship (SAR) studies of its derivatives. For example, the synthesis of various amide and ester derivatives at the 5-carboxylic acid position explores how modifications to this electron-rich region affect biological activity. Successful derivatives often feature groups that can engage in specific hydrogen bonding or electrostatic interactions with target proteins, underscoring the importance of the charge distribution established by the core scaffold.

Future Perspectives and Research Trajectories for Imidazo 2,1 B Thiazole 5 Carboxylic Acid

Development of Novel Therapeutic Agents for Multi-Drug Resistant Pathogens

The emergence of multi-drug resistant (MDR) pathogens is a critical global health threat, necessitating the discovery of novel antimicrobial agents. Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have shown considerable promise, particularly as potent anti-tuberculosis agents. Research has demonstrated that this class of compounds can be effective against replicating, drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov

A key mechanism of action for these compounds is the targeting of QcrB, a component of the cytochrome bcc-aa3 super complex in mycobacteria. nih.gov This disrupts the electron transport chain, a vital process for the bacterium's survival. Notably, imidazo[2,1-b]thiazole-5-carboxamides have been synthesized and profiled, yielding compounds with nanomolar potency against Mtb and low toxicity to mammalian VERO cells. nih.gov For instance, certain analogues demonstrated minimum inhibitory concentration (MIC) values below 10 nM. nih.gov The on-target selectivity of this series was confirmed through cross-resistance studies with specific QcrB mutants. nih.gov This targeted approach provides a significant advantage in combating resistance mechanisms that affect other antitubercular drugs.

Further studies on imidazo[2,1-b]thiazole carboxamide derivatives have reinforced their potential, with some compounds showing inhibitory concentrations (IC90) as low as 7.05 μM against Mycobacterium tuberculosis H37Ra, with no significant cellular toxicity observed. rsc.org The development of such potent and selective agents is a critical trajectory in the ongoing battle against MDR-tuberculosis. nih.gov

Strategies for Super-Selective Drug Candidate Design

Super-selective drug design aims to create compounds that interact with a specific biological target, minimizing off-target effects and associated toxicities. The imidazo[2,1-b]thiazole core is a versatile scaffold for achieving such selectivity. Researchers are employing strategies that focus on specific isoforms of enzymes or pathogen-specific targets.

One approach involves designing derivatives that selectively inhibit isoforms of human carbonic anhydrases (hCAs). nih.gov While certain hCA isoforms are targets for diseases like glaucoma, others are overexpressed in various cancers. nih.gov By modifying the imidazo[2,1-b]thiazole structure, researchers have developed compounds that show selective inhibitory activity against specific isoforms, such as hCA II, while being weaker inhibitors of others. nih.gov

Another successful strategy is the development of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov By incorporating a methyl sulfonyl pharmacophore into the imidazo[2,1-b]thiazole scaffold, a series of potent and selective COX-2 inhibitors were created, with some compounds showing IC50 values in the 0.08-0.16 µM range and high selectivity over the COX-1 isoenzyme. nih.gov

Furthermore, in the context of antimycobacterial agents, studies have shown that certain imidazo-[2,1-b]-thiazole derivatives exhibit selective inhibition of Mtb while showing no activity against a panel of non-tuberculous mycobacteria (NTM). rsc.org This selectivity is crucial for targeted therapy and reducing the impact on the broader microbiome. These examples highlight how the core structure can be systematically modified to achieve a high degree of target selectivity.

Exploration of Combination Therapies

While not extensively documented in the context of co-administering separate drugs, a key strategy emerging from research on imidazo[2,1-b]thiazole derivatives is the concept of molecular hybridization. This approach, a form of combination therapy at the molecular level, involves integrating two or more pharmacophores into a single molecule. The goal is to create hybrid compounds with synergistic biological activities, enhanced potency, and a better capacity to overcome drug-resistance mechanisms. researchgate.net

For example, researchers have synthesized novel imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine (B1678402) and 1,2,3-triazole moieties. rsc.org This hybridization aims to leverage the known antimicrobial properties of each component to create a more effective agent against mycobacteria. Similarly, the combination of the imidazo[2,1-b] nih.govwikipedia.orgthiadiazole and indole (B1671886) moieties has yielded derivatives with potent anticancer activity. researchgate.net This strategy of creating hybrid molecules represents a promising future direction for developing next-generation therapeutics that are less susceptible to the development of resistance.

Advanced Lead Optimization Methodologies

The journey from a promising hit compound to a viable drug candidate relies on sophisticated lead optimization. For the imidazo[2,1-b]thiazole scaffold, researchers are utilizing a combination of traditional and advanced methodologies. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how chemical modifications to the core structure affect biological activity. nih.govnih.gov

In silico tools are playing an increasingly vital role. Computational methods such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are being used to assess the drug-like properties of newly designed derivatives at an early stage. rsc.orgnih.gov This allows for the prioritization of compounds with more favorable pharmacokinetic and safety profiles, saving time and resources. rsc.orgnih.gov Molecular docking and dynamics studies are also employed to understand the binding interactions between the imidazo[2,1-b]thiazole derivatives and their biological targets, such as Pantothenate synthetase in Mtb. rsc.org This detailed molecular insight guides the rational design of more potent and selective inhibitors. These advanced methodologies accelerate the optimization process, leading more efficiently to clinical candidates. nih.gov

Investigation of Emerging Biological Targets

Research into imidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives has unveiled a range of biological targets, highlighting the scaffold's therapeutic versatility. While some targets are well-established, others are emerging as exciting new avenues for drug development.

Biological Target Therapeutic Area Key Findings
QcrB TuberculosisDerivatives show nanomolar potency against M. tuberculosis by disrupting the electron transport chain. nih.gov
Carbonic Anhydrase (CA) Isoforms Glaucoma, CancerSynthesized conjugates exhibit selective inhibition against specific isoforms like hCA II. nih.gov
Cyclooxygenase-2 (COX-2) Inflammation, CancerDesigned analogues act as highly potent and selective COX-2 inhibitors. nih.gov
Pantothenate Synthetase TuberculosisMolecular docking studies suggest this enzyme as a putative target for antimycobacterial derivatives. rsc.org
Focal Adhesion Kinase (FAK) CancerSome derivatives are being investigated as potential inhibitors for their cytotoxic effects on cancer cells. researchgate.net
S100 Proteins (e.g., S100A9) Cancer, NeurodegenerationThe scaffold is being explored for inhibitors of S100 protein interactions, which are implicated in diseases like Alzheimer's. google.com

The investigation into these diverse targets, from bacterial enzymes to proteins involved in cancer metastasis and neuroinflammation, underscores the broad potential of the imidazo[2,1-b]thiazole core. Future research will likely continue to uncover novel biological targets, further expanding the potential applications of this privileged scaffold.

Application in Materials Science and Industrial Chemistry (as a precursor)

Beyond its significant role in medicinal chemistry, this compound and related structures hold potential as precursors in materials science and industrial chemistry. The fused heterocyclic system provides unique electronic and structural properties that can be harnessed for creating novel materials. It serves as a versatile building block for the synthesis of more complex organic and heterocyclic compounds.

In an industrial context, the compound is utilized as a precursor for the development of various pharmaceuticals. While specific applications in materials science are still an emerging area of research, the inherent properties of the imidazole (B134444) and thiazole (B1198619) rings suggest potential uses. For instance, imidazole itself is a precursor to various agrichemicals and can act as a catalyst in the depolymerization of certain plastics for recycling. wikipedia.org The unique scaffold of this compound could be explored for creating specialized polymers, organic conductors, or functional materials where its specific electronic and coordination properties are advantageous.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, and the development of imidazo[2,1-b]thiazole derivatives is no exception. These computational tools are being applied to accelerate and refine various stages of the drug discovery pipeline. mdpi.commdpi.com

AI and ML algorithms are used to analyze vast datasets, predict the biological activity of novel compounds, and optimize their chemical structures for enhanced efficacy and reduced toxicity. mdpi.com In the context of imidazo[2,1-b]thiazole research, in silico studies are already a key component, with techniques like ADME profiling and toxicity prediction helping to filter and prioritize candidates. rsc.orgnih.gov

Machine learning models, trained on existing structure-activity relationship data, can screen large virtual libraries of potential imidazo[2,1-b]thiazole derivatives to identify those with the highest probability of being active against a specific target. mdpi.com This significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. As more data on this scaffold becomes available, the predictive power of AI models will continue to improve, enabling the design of highly potent and selective drug candidates with greater speed and efficiency. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing Imidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives?

The synthesis typically involves cyclization reactions between 2-aminothiazole derivatives and α-haloketones or aldehydes. For example, traditional methods use thiosemicarbazide condensation with aryl aldehydes under acidic conditions (e.g., H₂SO₄ or FeCl₃) to form the imidazo[2,1-b]thiazole core . Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is a modern approach, yielding derivatives with 90–96% efficiency .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and ring structure.
  • HPLC (≥98% purity validation, as per commercial standards) .
  • FTIR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry (ESI or EI) to verify molecular weight (e.g., 168.17 g/mol for the parent compound) .

Q. How is purity assessment and quality control performed for this compound?

Purity is validated via reversed-phase HPLC with UV detection (λ = 254 nm), often using C18 columns and gradient elution with acetonitrile/water. Residual solvents are quantified via GC-MS, and elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can synthetic routes be optimized for derivatives with acid-sensitive functional groups?

Traditional methods involving strong acids (e.g., POCl₃) may degrade acid-sensitive substituents. Alternatives include:

  • Microwave-assisted synthesis to reduce reaction time and side reactions .
  • Mild Lewis acids (e.g., ZnCl₂) in aprotic solvents (e.g., DMF) to preserve sensitive groups .
  • Post-functionalization via Suzuki coupling or click chemistry to introduce substituents post-core formation .

Q. What methodologies are used to evaluate intracellular and in vivo anti-tubercular activity of Imidazo[2,1-b]thiazole-5-carboxamide derivatives?

  • Intracellular assays : THP-1 macrophages infected with Mycobacterium tuberculosis are treated with compounds, followed by CFU counting to assess bacterial load reduction .
  • In vivo models : BALB/c mice infected via aerosol exposure are dosed orally, with efficacy measured by lung CFU counts and toxicity via serum ALT/AST levels .

Q. How can structure-activity relationships (SARs) be analyzed to explain divergent biological activities (e.g., anti-TB vs. anticancer)?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance anti-TB activity by improving membrane penetration, while bulky aryl groups (e.g., 4-fluorophenyl) correlate with anticancer activity via kinase inhibition .
  • Scaffold flexibility : Carboxamide derivatives show higher specificity for mycobacterial targets, whereas esterified forms exhibit broader cytotoxicity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like M. tuberculosis CYP121 or human Aurora kinases .

Q. How should researchers address discrepancies in reported biological efficacy across studies?

Contradictions may arise from variations in:

  • Assay conditions (e.g., serum protein binding in cell media reducing effective drug concentration) .
  • Strain specificity : Anti-TB activity against H37Rv vs. clinical isolates with resistance mutations .
  • Pharmacokinetic factors : Bioavailability differences in murine models due to metabolism or efflux pump expression . Mitigation strategies include standardizing assay protocols (e.g., CLSI guidelines) and reporting MIC/MBC values with comparator drugs (e.g., isoniazid) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Key considerations:

  • Solvent-free conditions : Reduce purification complexity and improve atom economy, as demonstrated in Friedel-Crafts acylation .
  • Catalyst recyclability : Heterogeneous catalysts (e.g., immobilized ZnCl₂ on silica) enable reuse and reduce waste .
  • Continuous flow systems : Enhance reproducibility for large-scale production compared to batch reactions .

Methodological Best Practices

  • Synthetic Optimization : Use TLC for real-time reaction monitoring and adjust stoichiometry based on intermediate stability .
  • Biological Assays : Include cytotoxicity controls (e.g., Vero cells) and validate target engagement via Western blotting or enzymatic assays .
  • Data Reporting : Provide detailed crystallographic data (CCDC deposition) for novel derivatives to aid reproducibility .

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